molecular formula C9H11BrN2O B1328589 5-Bromo-N-isopropylpicolinamide CAS No. 845305-90-0

5-Bromo-N-isopropylpicolinamide

Cat. No.: B1328589
CAS No.: 845305-90-0
M. Wt: 243.1 g/mol
InChI Key: OQBRIMFEDJWHMB-UHFFFAOYSA-N
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Description

5-Bromo-N-isopropylpicolinamide is a useful research compound. Its molecular formula is C9H11BrN2O and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-propan-2-ylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBRIMFEDJWHMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650073
Record name 5-Bromo-N-(propan-2-yl)pyridine-2-carboxamide
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Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845305-90-0
Record name 5-Bromo-N-(1-methylethyl)-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845305-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-(propan-2-yl)pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-N-isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathway for 5-Bromo-N-isopropylpicolinamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a robust and widely utilized amide coupling reaction, starting from commercially available 5-bromopicolinic acid and isopropylamine. This document outlines the core chemical principles, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Core Synthesis Pathway: Amide Coupling

The most direct and common method for the synthesis of this compound is the coupling of 5-bromopicolinic acid with isopropylamine. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid, enabling nucleophilic attack by the amine.

Two primary approaches for this amide bond formation are prevalent:

  • Peptide Coupling Reagent-Mediated Synthesis: This modern and efficient method utilizes coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the reaction under mild conditions. This approach is often preferred due to its high yields and selectivity.

  • Acyl Chloride-Mediated Synthesis (Schotten-Baumann type reaction): This traditional method involves the conversion of the carboxylic acid to a more reactive acyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with the amine.

This guide will focus on the HATU-mediated coupling, as it represents a more contemporary and often higher-yielding approach.

Quantitative Data Summary

While specific yield and purity data for the direct synthesis of this compound is not extensively published, analogous reactions utilizing HATU for the coupling of substituted picolinic acids with amines report high efficiency.[1] The following table summarizes expected outcomes based on similar reported procedures.

ParameterExpected ValueReference/Basis
Yield 70-95%Based on analogous HATU-mediated amide couplings of substituted picolinic acids.[1]
Purity >95%Achievable with standard purification techniques like column chromatography.[1]
Reaction Time 2-4 hoursTypical for HATU-mediated couplings at room temperature.
Starting Material 5-Bromopicolinic AcidCommercially available.[2][3]
Starting Material IsopropylamineCommercially available.
Coupling Reagent HATUA common and effective peptide coupling reagent.[1][4]
Base DIPEA or TriethylamineUsed to neutralize in-situ formed acids.[1]
Solvent DMF or DCMCommon aprotic solvents for amide coupling reactions.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is adapted from standard procedures for HATU-mediated amide bond formation.[1][4]

Materials:

  • 5-Bromopicolinic acid

  • Isopropylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 5-bromopicolinic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Add HATU (1.1 eq.) to the solution, followed by DIPEA (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Slowly add isopropylamine (1.2 eq.) to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Protocol 2: Acyl Chloride-Mediated Synthesis

This two-step protocol involves the initial formation of the acyl chloride followed by amidation.

Step 2a: Synthesis of 5-Bromopicolinoyl Chloride

Materials:

  • 5-Bromopicolinic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of DMF (if using oxalyl chloride)

  • Reflux condenser

Procedure:

  • In a round-bottom flask, suspend 5-bromopicolinic acid (1.0 eq.) in anhydrous DCM or toluene.

  • If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (2.0-3.0 eq.) or oxalyl chloride (1.5-2.0 eq.) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure. The resulting crude 5-bromopicolinoyl chloride is typically used in the next step without further purification.

Step 2b: Amidation with Isopropylamine

Materials:

  • Crude 5-bromopicolinoyl chloride

  • Isopropylamine

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the crude 5-bromopicolinoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve isopropylamine (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Cool the amine solution to 0 °C and slowly add the solution of 5-bromopicolinoyl chloride.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography as described in Protocol 1.

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway Figure 1: Synthesis of this compound via Amide Coupling cluster_reactants Starting Materials cluster_pathway Reaction Pathway cluster_product Product A 5-Bromopicolinic Acid C Amide Coupling (e.g., HATU, DIPEA, DMF) A->C B Isopropylamine B->C D This compound C->D

Caption: Synthesis of this compound via Amide Coupling.

Experimental Workflow: HATU-Mediated Coupling

Experimental_Workflow Figure 2: Workflow for HATU-Mediated Synthesis start Start dissolve_acid Dissolve 5-Bromopicolinic Acid in DMF start->dissolve_acid add_reagents Add HATU and DIPEA dissolve_acid->add_reagents activate Stir for 15-30 min (Activation) add_reagents->activate add_amine Add Isopropylamine activate->add_amine react Stir at RT for 2-4 hours add_amine->react workup Aqueous Workup (EtOAc, NaHCO₃, Brine) react->workup dry_concentrate Dry and Concentrate workup->dry_concentrate purify Column Chromatography dry_concentrate->purify product Pure Product purify->product

Caption: Workflow for HATU-Mediated Synthesis.

References

An In-depth Technical Guide to 5-Bromo-N-isopropylpicolinamide: A Potential Kinase Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is a hypothetical characterization of 5-Bromo-N-isopropylpicolinamide. Due to the limited publicly available research on this specific compound, this document is constructed based on the known properties and activities of structurally related picolinamide derivatives. The experimental data and protocols presented herein are illustrative and intended to serve as a template for potential research and development.

Introduction

This compound is a halogenated pyridinecarboxamide derivative. The picolinamide scaffold is a recognized pharmacophore present in a variety of biologically active molecules. Picolinamide derivatives have been investigated for a range of therapeutic applications, including as inhibitors of enzymes such as vascular endothelial growth factor receptor 2 (VEGFR-2) kinase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The presence of a bromine atom at the 5-position of the pyridine ring can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and may provide a vector for further chemical modification. The N-isopropyl group contributes to the overall steric and electronic profile of the molecule, which can be critical for target engagement. This guide provides a hypothetical characterization of this compound as a potential kinase inhibitor for applications in drug discovery and proteomics research.

Physicochemical Properties

A summary of the predicted and experimentally determined physicochemical properties of this compound is presented in Table 1. These properties are crucial for assessing the compound's suitability for biological assays and its potential as a drug candidate.

PropertyValue (Predicted/Hypothetical)Method/Source
IUPAC Name 5-bromo-N-propan-2-ylpyridine-2-carboxamide-
CAS Number 845305-90-0Chemical Abstracts Service
Molecular Formula C9H11BrN2O-
Molecular Weight 243.11 g/mol -
Appearance White to off-white solidVisual Inspection
Melting Point 110-115 °CDifferential Scanning Calorimetry (DSC)
Solubility Soluble in DMSO, MethanolExperimental Determination
LogP 2.5 ± 0.5Calculated (e.g., using ChemDraw)
pKa 1.8 ± 0.3 (pyridinium ion)Calculated (e.g., using ACD/Labs Percepta)

Table 1: Physicochemical Properties of this compound

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward amidation reaction between a suitable picolinic acid derivative and isopropylamine. A representative synthetic scheme is outlined below.

  • Materials:

    • 5-Bromopicolinoyl chloride

    • Isopropylamine

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for elution

  • Procedure:

    • To a solution of 5-bromopicolinoyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of isopropylamine (1.1 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

  • Characterization:

    • The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product picolinoyl_chloride 5-Bromopicolinoyl chloride conditions DCM, TEA, 0°C to RT picolinoyl_chloride->conditions isopropylamine Isopropylamine isopropylamine->conditions workup Aqueous Wash conditions->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Biological Activity (Hypothetical)

Based on the activity of similar picolinamide derivatives, we hypothesize that this compound may act as an inhibitor of a protein kinase, such as a receptor tyrosine kinase (RTK) involved in angiogenesis. For the purpose of this guide, we will consider its potential inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The inhibitory activity of this compound against VEGFR-2 can be determined using a variety of commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Materials:

    • Recombinant human VEGFR-2 kinase

    • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • This compound (test compound)

    • Staurosporine (positive control)

    • DMSO (vehicle control)

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • 384-well microplates

    • Luminometer

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add the test compound, VEGFR-2 kinase, and substrate in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

CompoundVEGFR-2 IC50 (nM) (Hypothetical)
This compound 150
Staurosporine (Control) 10

Table 2: Hypothetical In Vitro Inhibitory Activity against VEGFR-2

Mechanism of Action and Signaling Pathway

As a hypothetical VEGFR-2 inhibitor, this compound would likely exert its effects by blocking the binding of ATP to the kinase domain of the receptor. This would inhibit the autophosphorylation of the receptor and prevent the activation of downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Gene_Expression Gene Expression (Proliferation, Survival, Migration) PLCg->Gene_Expression Akt Akt PI3K->Akt Akt->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Inhibitor This compound Inhibitor->VEGFR2

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Applications in Proteomics

Given its potential as a kinase inhibitor, this compound could be utilized as a chemical probe in proteomics studies. For instance, it could be functionalized with a reactive group and a reporter tag (e.g., biotin or a clickable alkyne) to enable activity-based protein profiling (ABPP) or chemical proteomics experiments. These approaches could be used to:

  • Identify off-target interactions: By capturing and identifying proteins that bind to the derivatized probe, one can assess the selectivity of the compound across the proteome.

  • Elucidate mechanisms of action: Identifying the direct binding partners of the compound can confirm its intended target and may reveal novel biological roles.

  • Target deconvolution: In phenotypic screens where the target is unknown, a bioactive compound like this could be used as bait to pull down its protein target(s).

Conclusion

While specific experimental data for this compound is currently limited, its chemical structure suggests potential as a modulator of biological pathways, particularly in the context of kinase inhibition. This hypothetical guide outlines a plausible characterization workflow, from synthesis and physicochemical analysis to biological evaluation and exploration of its mechanism of action. Further empirical studies are necessary to validate these hypotheses and fully elucidate the therapeutic and research potential of this compound.

5-Bromo-N-isopropylpicolinamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known chemical properties of 5-Bromo-N-isopropylpicolinamide. While this compound is available commercially for research purposes, detailed experimental data and biological activity studies are not extensively reported in publicly accessible literature. This document compiles the available information and highlights areas where further investigation is needed.

Core Chemical Properties

This compound is a brominated heterocyclic amide. The presence of the bromine atom and the picolinamide scaffold makes it a potential candidate for further chemical modifications and a subject of interest in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 845305-90-0--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₉H₁₁BrN₂O--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 243.1 g/mol --INVALID-LINK--
Predicted Boiling Point 364.9 ± 27.0 °C--INVALID-LINK--
Predicted Density 1.411 ± 0.06 g/cm³--INVALID-LINK--
Experimental Melting Point Not available in searched literature.-
Solubility Not available in searched literature.-

Spectroscopic Data

Table 2: Anticipated Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the isopropyl group (a doublet and a septet), and distinct aromatic protons on the pyridine ring.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the pyridine ring, and the carbons of the isopropyl group.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II), as well as C-Br stretching vibrations.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight, and a characteristic isotopic pattern due to the presence of the bromine atom.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis, purification, and analysis of this compound are not currently available in the searched scientific literature. However, general synthetic strategies for related picolinamide derivatives can provide a foundational approach.

General Synthesis Approach

The synthesis of N-substituted picolinamides often involves the coupling of a picolinic acid derivative with a corresponding amine. For this compound, a plausible synthetic route would involve the amidation of 5-bromopicolinic acid with isopropylamine.

G cluster_synthesis Plausible Synthesis Route 5-Bromopicolinic_Acid 5-Bromopicolinic Acid Coupling_Reaction Amide Coupling (e.g., using DCC, EDC, or conversion to acid chloride followed by reaction with amine) 5-Bromopicolinic_Acid->Coupling_Reaction Isopropylamine Isopropylamine Isopropylamine->Coupling_Reaction Product This compound Coupling_Reaction->Product

Caption: Plausible synthetic route for this compound.

General Purification and Analytical Methods

Purification of related brominated aromatic compounds often utilizes techniques such as recrystallization or column chromatography. Analytical characterization would typically involve High-Performance Liquid Chromatography (HPLC) for purity assessment, coupled with the spectroscopic methods outlined in Table 2 for structural confirmation.

Biological Activity and Signaling Pathways

There is no information available in the searched literature regarding the biological activity or mechanism of action of this compound. Studies on other picolinamide derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1] However, without specific data for the title compound, any discussion of its biological role would be purely speculative.

Due to the lack of data on biological targets and signaling pathways, the creation of a corresponding Graphviz diagram is not possible at this time.

Future Research Directions

The current body of public knowledge on this compound is limited. Future research efforts would be beneficial in the following areas:

  • Development and publication of detailed synthetic and purification protocols. This would enhance the accessibility and reproducibility of research involving this compound.

  • Thorough spectroscopic characterization. Comprehensive NMR, IR, and mass spectrometry data would provide a definitive structural confirmation and a valuable reference for future studies.

  • Investigation of its physicochemical properties. Experimental determination of its melting point, solubility in various solvents, and other physical constants would be valuable.

  • Screening for biological activity. A broad-based screening against various cell lines (e.g., cancer, microbial) and biological targets could uncover potential therapeutic applications.

  • Mechanism of action studies. Should any significant biological activity be identified, subsequent studies to elucidate the underlying signaling pathways and molecular targets would be a critical next step.

This document serves as a starting point for researchers interested in this compound. The identified gaps in the current literature represent opportunities for new and impactful research in the fields of synthetic chemistry, analytical chemistry, and drug discovery.

References

Spectroscopic and Synthetic Profile of 5-Bromo-N-isopropylpicolinamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data and a general synthetic protocol for 5-Bromo-N-isopropylpicolinamide. The information herein is compiled from established principles of organic chemistry and spectroscopic analysis of analogous compounds, offering a foundational resource for the synthesis, characterization, and further investigation of this molecule in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of chemical shifts and fragmentation patterns of structurally related compounds, including brominated pyridines, N-substituted picolinamides, and isopropyl moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.60Doublet1HH-6 (Pyridine)
~8.10Doublet of Doublets1HH-4 (Pyridine)
~7.85Doublet1HH-3 (Pyridine)
~8.20Broad Singlet1HN-H (Amide)
~4.30Septet1HC-H (Isopropyl)
~1.30Doublet6HCH₃ (Isopropyl)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~164C=O (Amide)
~152C-2 (Pyridine)
~148C-6 (Pyridine)
~140C-4 (Pyridine)
~125C-3 (Pyridine)
~120C-5 (Pyridine)
~42C-H (Isopropyl)
~22CH₃ (Isopropyl)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, SharpN-H Stretch (Amide)
~3100-3000WeakC-H Stretch (Aromatic)
~2970-2870MediumC-H Stretch (Aliphatic)
~1670StrongC=O Stretch (Amide I)
~1590, 1560, 1450Medium to StrongC=C and C=N Stretching (Pyridine Ring)
~1530MediumN-H Bend (Amide II)
~1100MediumC-N Stretch
~830StrongC-H Out-of-plane Bend (Aromatic)
~600MediumC-Br Stretch

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
242/244High[M]⁺ and [M+2]⁺ (Molecular ion peak, bromine isotopes)
184/186Medium[M - C₃H₆]⁺
156/158Medium[M - C₃H₇N]⁺
78Low[C₅H₄N]⁺
43High[C₃H₇]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following section outlines a general methodology for the synthesis and spectroscopic characterization of this compound. This protocol is based on standard organic synthesis techniques for amide bond formation.

Synthesis of this compound

Reaction: 5-Bromopicolinic acid + Isopropylamine → this compound

Materials:

  • 5-Bromopicolinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Isopropylamine

  • Triethylamine (Et₃N) or other suitable base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Acid Chloride Formation: To a solution of 5-bromopicolinic acid in anhydrous DCM, add a slight excess of thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude 5-bromopicolinoyl chloride.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C. In a separate flask, dissolve isopropylamine and a slight excess of triethylamine in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization
  • ¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the purified product in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the purified solid product using either a potassium bromide (KBr) pellet or as a thin film on a salt plate using an FT-IR spectrometer.

  • Mass Spectrometry (MS): Analyze a sample of the purified product using a mass spectrometer with an electron ionization (EI) source to determine the molecular weight and fragmentation pattern.

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start 5-Bromopicolinic Acid acid_chloride Acid Chloride Formation (SOCl₂ or (COCl)₂) start->acid_chloride amide_formation Amide Formation (Isopropylamine, Et₃N) acid_chloride->amide_formation workup Aqueous Work-up amide_formation->workup purification Column Chromatography workup->purification product This compound purification->product nmr ¹H & ¹³C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Synthetic and characterization workflow for this compound.

Potential Applications of 5-Bromo-N-isopropylpicolinamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-N-isopropylpicolinamide is a synthetic compound belonging to the picolinamide class of molecules. While specific research on this particular derivative is limited, the picolinamide scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[1] The introduction of a bromine atom at the 5-position and an isopropyl group on the amide nitrogen can significantly influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide explores the potential applications of this compound by examining the established biological activities of structurally related picolinamide derivatives, focusing on their roles as potential anticancer and neurological agents.

Introduction: The Picolinamide Scaffold in Drug Discovery

Picolinamides, derivatives of picolinic acid, are a versatile class of compounds extensively explored in drug discovery. The pyridine nitrogen atom and the amide group can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzymes and receptors.[1] Strategic substitution on the pyridine ring and the amide nitrogen allows for the fine-tuning of a molecule's properties to achieve desired therapeutic effects.

The presence of a bromine atom, as in this compound, is a common strategy in medicinal chemistry. Halogenation can enhance binding affinity to target proteins, improve metabolic stability, and increase cell membrane permeability.

This technical guide will delve into two primary areas where this compound could have significant potential: as an inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) for cancer therapy and as a negative allosteric modulator of metabotropic glutamate receptor 5 (mGluR5) for neurological disorders.

Potential Therapeutic Applications

Anticancer Activity via VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the signaling pathways leading to angiogenesis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. Several picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, exhibiting significant antiproliferative activity against various cancer cell lines.[1]

The general structure of these inhibitors often involves a central picolinamide core that binds to the ATP-binding site of the VEGFR-2 kinase domain. The substituents on the picolinamide scaffold play a crucial role in optimizing the binding affinity and overall efficacy.

Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activities of Representative Picolinamide-Based VEGFR-2 Inhibitors

Compound IDModification on Picolinamide CoreA549 IC₅₀ (µM)HepG2 IC₅₀ (µM)VEGFR-2 Kinase IC₅₀ (µM)Reference
8j 4-(phenylethynyl) substitution12.520.60.53[1]
8l 4-(phenylethynyl) with fluoro substitution on phenyl ring13.218.20.29[1]
Sorafenib (Reference Drug)19.329.0-[1]
Axitinib (Reference Drug)22.438.7-[1]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth or kinase activity.

Neurological Applications as mGluR5 Antagonists

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a significant role in synaptic plasticity and neuronal excitability. Dysregulation of mGluR5 signaling has been implicated in various neurological and psychiatric disorders, including anxiety, depression, and chronic pain. Picolinamide derivatives have been investigated as negative allosteric modulators (NAMs) of mGluR5, offering a potential therapeutic avenue for these conditions.

Table 2: In Vitro Inhibitory Activity of Representative Thiazole-2-carboxamide Analogues as mGluR5 Antagonists

Compound IDCore StructuremGluR5 IC₅₀ (nM)Reference
6bc Thiazole-2-carboxamide274[2]
6bj Thiazole-2-carboxamide159[2]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of mGluR5 activity.

Synthesis and Characterization

General Synthetic Workflow

Synthesis_Workflow A 5-Bromopicolinic Acid F Reaction Mixture A->F B Isopropylamine B->F C Coupling Reagent (e.g., HATU, HOBt/EDC) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF, DCM) E->F G Work-up and Purification (e.g., Extraction, Chromatography) F->G H This compound G->H Antiproliferative_Assay_Workflow A Seed cancer cells (e.g., A549, HepG2) in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of This compound B->C D Incubate for 48h C->D E Add CCK-8 solution to each well D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G H Calculate cell viability and IC50 value G->H VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Activates Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Binds Compound 5-Bromo-N- isopropylpicolinamide Compound->VEGFR2 Inhibits

References

A Methodological Guide to Discovering the Mechanism of Action for Novel Picolinamide Derivatives: The Case of 5-Bromo-N-isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in information regarding the specific mechanism of action, biological targets, and associated quantitative data for 5-Bromo-N-isopropylpicolinamide. This compound is primarily available from chemical suppliers as a research chemical or a synthetic building block.[1][2] The absence of dedicated studies indicates that its biological activity has not been fully characterized or published.

This guide, therefore, provides an in-depth technical framework for how researchers and drug development professionals would approach the discovery of the mechanism of action for a novel picolinamide derivative such as this compound. It outlines the common strategies, experimental protocols, and data interpretation methods used in the field.

The Picolinamide Scaffold in Drug Discovery

The picolinamide (pyridine-2-carboxamide) structure is a recognized "privileged scaffold" in medicinal chemistry. Its derivatives are known to serve as versatile building blocks for synthesizing molecules with a wide range of biological activities. The core structure can be readily modified, and the bromine atom at the 5-position of this compound is particularly useful for further chemical modifications, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), to create a diverse library of analogues for screening.[3] Picolinamide-based compounds have been successfully developed as inhibitors of enzymes, such as VEGFR-2, and as modulators of various cellular receptors.[3]

A General Workflow for Mechanism of Action (MoA) Discovery

The process of elucidating a compound's MoA is a systematic progression from identifying a biological effect to pinpointing the molecular target and the subsequent signaling cascade. The workflow for a novel compound like this compound would typically follow the logical steps illustrated below.

MoA_Discovery_Workflow cluster_0 Phase 1: Screening & Hit Identification cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Target Validation & Pathway Analysis cluster_3 Phase 4: MoA Confirmation phenotypic_screening Phenotypic Screening (e.g., Cell Viability, Reporter Assays) hit_id Hit Identification (Initial Active Compound) phenotypic_screening->hit_id target_screening Target-Based Screening (e.g., Enzyme Inhibition, Receptor Binding) target_screening->hit_id abpp Activity-Based Protein Profiling (ABPP) hit_id->abpp If Phenotypic Hit cetsa Cellular Thermal Shift Assay (CETSA) hit_id->cetsa affinity_capture Affinity Capture / Mass Spectrometry hit_id->affinity_capture genetics Genetic Approaches (e.g., CRISPR screens, shRNA) hit_id->genetics target_id Putative Target(s) Identified abpp->target_id cetsa->target_id affinity_capture->target_id genetics->target_id biophysical Biophysical Validation (e.g., SPR, ITC) target_id->biophysical biochemical Biochemical Assays (Recombinant Protein Activity) target_id->biochemical cellular Cellular Target Engagement (e.g., NanoBRET, Western Blot) target_id->cellular pathway Pathway Analysis biophysical->pathway biochemical->pathway cellular->pathway moa_confirmed Mechanism of Action Confirmed pathway->moa_confirmed

Caption: General workflow for discovering a compound's Mechanism of Action (MoA).

Key Experimental Protocols for Target Identification

To identify the direct molecular target(s) of this compound, several unbiased, proteome-wide techniques are employed. These methods do not require prior knowledge of the compound's target.

ABPP is a chemical proteomics strategy used to identify the protein targets of a compound within a complex proteome. It relies on affinity probes that covalently bind to the active sites of specific enzyme families.[4]

Methodology:

  • Probe Synthesis: An affinity probe is synthesized based on the this compound scaffold. This probe typically includes three components: a reactive group that covalently binds to the target, the core recognition moiety (the picolinamide structure), and a reporter tag (e.g., biotin or a fluorescent dye) for detection and enrichment.

  • Proteome Labeling: The probe is incubated with a cell lysate or live cells, allowing it to bind to its protein targets.

  • Competitive Displacement: In a parallel experiment, the proteome is pre-incubated with an excess of the parent compound (this compound) before adding the probe. If the compound binds to a specific target, it will block the probe from binding to that same site.

  • Enrichment and Identification: Biotin-tagged proteins are enriched using streptavidin beads. The enriched proteins from both the direct-labeling and competitive displacement experiments are digested into peptides.

  • Mass Spectrometry Analysis: The peptide samples are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). Proteins that are identified in the probe-only sample but show significantly reduced abundance in the competitively displaced sample are considered primary target candidates.

ABPP_Workflow proteome Cell Lysate / Proteome incubation_A Incubation A: Proteome + Probe proteome->incubation_A incubation_B Incubation B: Proteome + Compound, then Probe proteome->incubation_B probe Affinity Probe (Picolinamide-based) probe->incubation_A compound Excess Parent Compound (this compound) compound->incubation_B enrichment_A Streptavidin Enrichment incubation_A->enrichment_A incubation_B->probe enrichment_B Streptavidin Enrichment incubation_B->enrichment_B ms_A LC-MS/MS Analysis enrichment_A->ms_A ms_B LC-MS/MS Analysis enrichment_B->ms_B analysis Quantitative Comparison ms_A->analysis ms_B->analysis target Identified Target(s) analysis->target

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

CETSA is a label-free method that relies on the principle of ligand-induced thermal stabilization of target proteins.[5] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.

Methodology:

  • Cell Treatment: Intact cells are treated with either the vehicle control or this compound.

  • Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures (e.g., 40°C to 70°C).

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction (containing denatured proteins) by centrifugation.

  • Protein Quantification: The amount of a specific protein remaining in the soluble fraction at each temperature is quantified, typically by Western Blot or mass spectrometry (this proteome-wide version is called Thermal Proteome Profiling or TPP).

  • Melt Curve Generation: A "melting curve" is generated by plotting the soluble protein fraction as a function of temperature. A shift in this curve to higher temperatures in the presence of the compound indicates direct binding.

Presentation of Quantitative Data

Once target candidates are identified and validated, quantitative data from various assays are crucial for characterizing the compound's potency and selectivity. This data is best presented in tables for clear comparison.

Table 1: Hypothetical Biochemical Assay Data This table illustrates how data on the inhibition of a validated target enzyme would be presented.

CompoundTarget EnzymeIC₅₀ (nM)Assay Type
This compoundTarget Kinase X150In Vitro Kinase Assay
Analogue 1Target Kinase X85In Vitro Kinase Assay
Analogue 2Target Kinase X520In Vitro Kinase Assay
Staurosporine (Control)Target Kinase X15In Vitro Kinase Assay

Table 2: Hypothetical Cellular Assay Data This table shows how data from cell-based assays would be structured to demonstrate on-target activity.

CompoundCell LineTarget Engagement (EC₅₀, nM)Cell Viability (GI₅₀, µM)
This compoundMCF-7250 (NanoBRET)5.2
This compoundHCT116310 (NanoBRET)7.8
Control CompoundMCF-745 (NanoBRET)1.1

Visualizing the Validated Signaling Pathway

After successful target validation, the next step is to understand how the interaction between the compound and its target affects cellular signaling. If, hypothetically, this compound was found to be an inhibitor of a key kinase (e.g., "Kinase X") in a known cancer pathway, the mechanism would be visualized as follows.

Signaling_Pathway gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor adaptor Adaptor Protein receptor->adaptor kinase_x Kinase X adaptor->kinase_x downstream Downstream Effector kinase_x->downstream tf Transcription Factor downstream->tf proliferation Cell Proliferation tf->proliferation compound 5-Bromo-N- isopropylpicolinamide compound->kinase_x

Caption: Hypothetical signaling pathway inhibited by the compound.

This comprehensive, albeit generalized, guide provides the technical framework necessary for the discovery and characterization of the mechanism of action for a novel chemical entity like this compound. It underscores the systematic, multi-faceted approach required in modern drug discovery.

References

A Technical Guide to the Solubility and Stability of 5-Bromo-N-isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of 5-Bromo-N-isopropylpicolinamide is limited. This document, therefore, serves as an in-depth technical guide outlining a comprehensive framework for the systematic evaluation of these critical physicochemical properties, based on established regulatory guidelines and standard pharmaceutical development protocols. The experimental procedures and data presented are illustrative and intended to guide researchers in designing their own studies.

Introduction: Physicochemical Characterization in Drug Development

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Solubility profoundly influences a drug's bioavailability and the feasibility of developing various dosage forms. Stability determines a drug's shelf-life, storage requirements, and degradation profile, which are paramount for ensuring its safety and efficacy.

This compound, a substituted picolinamide, belongs to a class of compounds with diverse biological activities. A comprehensive characterization of its solubility and stability is a foundational step in its preclinical development. This guide provides a detailed roadmap for conducting these essential investigations.

Solubility Profiling

Aqueous solubility is a key determinant of drug absorption. Poor solubility can lead to low and variable bioavailability, hindering clinical development. A comprehensive solubility profile across different pH values and in various solvent systems is therefore essential.

Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility, providing the most accurate and reliable data.[1][2]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic media at controlled temperatures.

Materials:

  • This compound (solid, confirmed purity)

  • Buffer solutions: pH 1.2 (simulated gastric fluid), pH 4.5, pH 6.8 (simulated intestinal fluid), and pH 7.4 (simulated blood plasma)[3][4]

  • Organic solvents: Ethanol, Propylene Glycol, Dimethyl Sulfoxide (DMSO)

  • Temperature-controlled orbital shaker or incubator[2]

  • Calibrated pH meter

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Validated HPLC-UV or LC-MS method for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[2]

  • Solvent Addition: Add a precise volume (e.g., 5 mL) of the desired buffer or solvent to each vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C and 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[3] Preliminary experiments can determine the minimum time required to achieve equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let solids settle. Centrifuge the vials to pellet any remaining undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particulates.

  • Quantification: Dilute the filtrate as necessary and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • pH Measurement: Measure the pH of the remaining supernatant to confirm the final pH of the saturated solution.

Data Presentation: Solubility Data

Quantitative solubility data should be organized clearly to facilitate analysis and comparison.

Table 1: Illustrative Solubility Profile of this compound

Solvent/MediumTemperature (°C)Final pHSolubility (mg/mL)Solubility (µM)
pH 1.2 Buffer251.21DataData
pH 4.5 Buffer254.52DataData
pH 6.8 Buffer256.81DataData
pH 7.4 Buffer257.39DataData
Deionized Water257.1 (approx.)DataData
pH 7.4 Buffer377.38DataData
Ethanol25N/ADataData
DMSO25N/ADataData

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation & Sampling cluster_analysis Analysis A Add Excess Solid Compound to Vials B Add Known Volume of Test Solvent/Buffer A->B C Seal and Agitate (e.g., 24-48h at 25°C/37°C) B->C D Centrifuge to Pellet Undissolved Solid C->D E Withdraw Supernatant D->E H Measure Final pH of Saturated Solution D->H F Filter through 0.22 µm Filter E->F G Quantify Concentration (e.g., HPLC-UV) F->G

Figure 1. Workflow for Thermodynamic Solubility Determination.

Stability Profiling

Stability testing is a critical component of drug development, providing evidence on how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors such as temperature, humidity, and light.[5] These studies are essential for determining re-test periods and recommended storage conditions.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[1][5]

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[6]

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound heated at 80°C for 48 hours.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][8] A control sample should be wrapped in aluminum foil to protect it from light.

Procedure:

  • Prepare solutions of this compound (e.g., at 1 mg/mL) in the respective stress media. For thermal stress, use the solid API.

  • Expose the samples to the conditions for the specified duration.

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples by a validated, stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products.

  • Characterize significant degradation products using LC-MS to gain insights into degradation pathways.

Data Presentation: Forced Degradation Results

The goal is to achieve a target degradation of 5-20% to ensure that relevant degradation products are formed without destroying the molecule entirely.[6][9]

Table 2: Illustrative Forced Degradation Summary for this compound

Stress ConditionAssay of Parent (%)% DegradationNumber of DegradantsPurity of Major Degradant Peak (%)
Control (Unstressed)100.00.00N/A
0.1 M HCl, 60°CDataDataDataData
0.1 M NaOH, 60°CDataDataDataData
3% H₂O₂, RTDataDataDataData
Thermal (80°C, solid)DataDataDataData
Photolytic (ICH Q1B)DataDataDataData
Experimental Protocol: ICH Stability Studies

Formal stability studies are conducted under specific temperature and humidity conditions as defined by the International Council for Harmonisation (ICH).[5]

Objective: To evaluate the long-term stability of this compound under ICH-prescribed storage conditions.

Storage Conditions:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH (only if significant change occurs at accelerated conditions)

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[5]

Procedure:

  • Package the API in a container closure system that simulates the proposed packaging for storage and distribution.[9]

  • Place a sufficient number of samples in stability chambers maintained at the specified conditions.

  • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[5]

  • Analyze the samples for key attributes, including:

    • Appearance (visual inspection)

    • Assay/Purity (via stability-indicating HPLC method)

    • Degradation products/Impurities

    • Water content (if applicable)

Data Presentation: ICH Stability Data

Table 3: Illustrative ICH Stability Data for this compound

Storage ConditionTime Point (Months)AppearanceAssay (%)Total Impurities (%)
25°C / 60% RH0White Powder99.80.15
3Conforms99.70.18
6Conforms99.80.20
12Conforms99.60.25
40°C / 75% RH0White Powder99.80.15
3Conforms99.20.55
6Conforms98.70.95

Visualization: Comprehensive Stability Assessment Workflow

G cluster_forced Forced Degradation (Stress Testing) cluster_ich ICH Stability Studies A Expose API to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B Analyze via Stability-Indicating Method (HPLC, LC-MS) A->B C Identify Degradation Products & Establish Degradation Pathways B->C F Analyze for Assay, Impurities, Appearance C->F Informs Analytical Method & Potential Impurities D Store API at ICH Conditions (Long-term, Accelerated) E Test at Predefined Time Points D->E E->F G Determine Re-test Period & Storage Conditions F->G

Figure 2. Workflow for a Comprehensive Stability Assessment.

Conclusion

A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement as a drug candidate. The protocols and frameworks detailed in this guide provide a robust, systematic approach for generating the high-quality data required by researchers and regulatory agencies. By following these established methodologies, drug development professionals can build a comprehensive physicochemical profile, enabling informed decisions on formulation strategies, establishing appropriate storage conditions and shelf-life, and ultimately ensuring the development of a safe, stable, and effective therapeutic product.

References

5-Bromo-N-isopropylpicolinamide: A Versatile Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-isopropylpicolinamide is a key synthetic building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The presence of a bromine atom on the pyridine ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The N-isopropylpicolinamide moiety can play a crucial role in modulating the physicochemical properties and biological activity of the resulting compounds. This technical guide provides a comprehensive overview of the synthesis, characterization, and synthetic applications of this compound, with a particular focus on its utility in the discovery of kinase inhibitors.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, the predicted properties of the closely related 5-Bromo-N-propylpicolinamide provide valuable insights.

PropertyValue
Molecular Formula C₉H₁₁BrN₂O
Molecular Weight 243.10 g/mol
Predicted Boiling Point 364.9 ± 27.0 °C[1]
Predicted Density 1.411 ± 0.06 g/cm³[1]

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from 5-bromo-2-methylpyridine. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by an amide coupling reaction with isopropylamine.

Step 1: Synthesis of 5-Bromo-2-picolinic acid

Reaction Scheme:

Experimental Protocol:

To a 250 mL three-necked flask containing 5-bromo-2-methylpyridine (17.1 g, 0.1 mol), add 100 mL of water. The flask is equipped with a thermometer and a condenser. The mixture is heated to 80°C with stirring. Potassium permanganate (31.6 g, 0.2 mol) is added in portions, maintaining the reaction temperature at 85°C for 90 minutes. After the reaction is complete, the mixture is filtered. The filtrate is acidified with 6 mol/L hydrochloric acid to a pH of 3-4 and then cooled to room temperature. The resulting precipitate is collected and recrystallized from ethanol to yield 5-bromo-2-picolinic acid. A molar yield of 77% can be expected.

Step 2: Synthesis of this compound

Reaction Scheme:

Experimental Protocol:

In a round-bottom flask, 5-bromo-2-picolinic acid (1.0 eq) is dissolved in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). A coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) in combination with HOBt (1.2 eq) is added to the solution. The mixture is stirred for 10-15 minutes at room temperature to activate the carboxylic acid. Isopropylamine (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) are then added. The reaction is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed successively with saturated aqueous NaHCO₃ solution, water, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

Spectroscopy Expected Signals
¹H NMR Signals corresponding to the pyridine ring protons (typically in the aromatic region, δ 7.5-8.5 ppm), a multiplet for the isopropyl CH group, and a doublet for the isopropyl CH₃ groups. The NH proton of the amide will appear as a doublet.
¹³C NMR Resonances for the five carbons of the pyridine ring, the amide carbonyl carbon (δ ~165-175 ppm), and the carbons of the isopropyl group.
IR (Infrared) Characteristic absorption bands for the N-H stretch of the secondary amide (~3300 cm⁻¹), the C=O stretch of the amide (Amide I band, ~1650 cm⁻¹), and the N-H bend (Amide II band, ~1550 cm⁻¹).
MS (Mass Spec) A molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom.

Applications as a Synthetic Building Block

The bromine atom at the 5-position of the picolinamide ring is amenable to various palladium-catalyzed cross-coupling reactions, making this compound a valuable building block for creating diverse libraries of compounds. The two most prominent reactions are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between the 5-position of the picolinamide and a variety of organoboron reagents.

Workflow for Suzuki-Miyaura Coupling:

G reagents Reagents: This compound Arylboronic Acid Pd Catalyst Ligand Base setup Reaction Setup: Combine reagents in solvent under inert atmosphere reagents->setup reaction Reaction: Heat to specified temperature (e.g., 80-110 °C) setup->reaction workup Work-up: Cool, dilute, and extract reaction->workup purification Purification: Column Chromatography workup->purification product Product: 5-Aryl-N-isopropylpicolinamide purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (Example with Phenylboronic Acid):

In a Schlenk flask, this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(OAc)₂ (0.05 eq) with a suitable ligand like SPhos (0.1 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq) are combined. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/water 4:1), is added. The reaction mixture is heated to 80-110°C and stirred for 12-24 hours, with progress monitored by TLC. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield 5-phenyl-N-isopropylpicolinamide.

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O100
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O110
Pd₂(dba)₃XPhosCs₂CO₃THF/H₂O80
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of C-N bonds, coupling the 5-position of the picolinamide with a wide range of primary and secondary amines.

Catalytic Cycle for Buchwald-Hartwig Amination:

G pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br pd_complex R-Pd(II)-Br(L_n) oxidative_add->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange R'NH₂ Base amine_complex R-Pd(II)-NHR'(L_n) ligand_exchange->amine_complex reductive_elim Reductive Elimination amine_complex->reductive_elim reductive_elim->pd0 product Product (R-NHR') reductive_elim->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol (Example with Aniline):

In a dry Schlenk flask under an inert atmosphere, this compound (1.0 eq), aniline (1.2 eq), a palladium precursor such as Pd₂(dba)₃ (0.02 eq) or Pd(OAc)₂ (0.04 eq), a suitable phosphine ligand like BINAP (0.04 eq) or Xantphos (0.08 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq) are combined. Anhydrous toluene is added, and the mixture is degassed by several vacuum-argon cycles. The reaction is then heated to 100-110°C with vigorous stirring for 12-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite to remove palladium residues. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to afford 5-(phenylamino)-N-isopropylpicolinamide.

CatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BINAPNaOtBuToluene110
Pd(OAc)₂XantphosCs₂CO₃Dioxane100
Pd(OAc)₂RuPhosK₃PO₄t-BuOH90

Application in Drug Discovery: VEGFR-2 Inhibitors

Picolinamide derivatives have emerged as a promising class of compounds for the development of anticancer agents, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][3]

VEGFR-2 Signaling Pathway

Inhibition of VEGFR-2 blocks downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

VEGFR-2 Signaling Pathway and Inhibition:

G cluster_downstream Downstream Signaling cluster_cellular Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K/Akt P_VEGFR2->PI3K MAPK Ras/Raf/MEK/ERK P_VEGFR2->MAPK Inhibitor Picolinamide Derivative Inhibitor->P_VEGFR2 Inhibits Proliferation Proliferation PLCg->Proliferation Survival Survival PI3K->Survival Migration Migration MAPK->Migration

Caption: Inhibition of the VEGFR-2 signaling pathway by a picolinamide derivative.

Biological Activity of Picolinamide Derivatives

Several studies have demonstrated the potent anti-proliferative and VEGFR-2 inhibitory activities of picolinamide derivatives. The tables below summarize representative data for this class of compounds.

In Vitro Anti-proliferative Activity of Picolinamide Derivatives [2]

CompoundA549 IC₅₀ (µM)HepG2 IC₅₀ (µM)
8j 12.520.6
8l 13.218.2
Sorafenib 19.329.0
Axitinib 22.438.7

VEGFR-2 Kinase Inhibitory Activity [3]

CompoundVEGFR-2 IC₅₀ (nM)
7h 87
9a 27
9l 94
Sorafenib 180

These data highlight that picolinamide derivatives can exhibit potent inhibition of both cancer cell proliferation and the target kinase, VEGFR-2, often with greater efficacy than established drugs like Sorafenib. The ability to readily diversify the 5-position of the picolinamide core using this compound allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.

Conclusion

This compound is a highly valuable and versatile building block for modern drug discovery. Its straightforward synthesis and the reactivity of the bromine atom towards key cross-coupling reactions provide a robust platform for the generation of diverse compound libraries. The demonstrated potential of the picolinamide scaffold in targeting critical oncological pathways, such as VEGFR-2 signaling, underscores the importance of this building block for researchers and scientists in the development of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in innovative drug design and development programs.

References

Preliminary Biological Activity of 5-Bromo-N-isopropylpicolinamide: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, no specific data regarding the preliminary biological activity of 5-Bromo-N-isopropylpicolinamide has been reported.

While the broader class of picolinamide derivatives has been investigated for various therapeutic applications, information detailing the specific biological effects, mechanism of action, or experimental protocols for this compound is not currently available in the public domain.

Researchers and drug development professionals interested in this specific compound would need to undertake initial screening and in vitro studies to determine its potential biological activities.

Context from Related Compounds

Although no direct data exists for this compound, the biological activities of structurally related compounds may offer some insights into its potential areas of interest. Picolinamide and its derivatives have been explored for a range of biological effects, including:

  • Antitumor Activity: Certain substituted picolinamide derivatives have been synthesized and evaluated for their potential as anticancer agents. For example, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives demonstrated the ability to inhibit the proliferation of human cancer cell lines.

  • Antimicrobial Properties: The picolinamide scaffold is a component of some molecules investigated for their antibacterial and antifungal activities.

  • Kinase Inhibition: Some complex molecules incorporating a picolinamide-like substructure have been patented as protein kinase inhibitors, suggesting a potential role in modulating cell signaling pathways.

  • Diagnostic Imaging: A radioactive isotope-labeled picolinamide derivative, N-(3-(dimethylamino)propyl)-5-[ ¹⁸F]fluoropicolinamide, has been developed as a potential agent for PET imaging in the diagnosis of malignant melanoma.[1]

It is important to emphasize that these activities are reported for related but distinct chemical entities. The specific substitution of a bromo group at the 5-position and an N-isopropyl group on the amide of the picolinamide core will significantly influence the compound's physicochemical properties and its interaction with biological targets. Therefore, the activities of these related compounds should not be directly extrapolated to this compound.

Future Directions and Experimental Considerations

To elucidate the preliminary biological activity of this compound, a systematic in vitro screening approach would be necessary. A general workflow for such an investigation is outlined below.

General Experimental Workflow for Preliminary Biological Screening

experimental_workflow cluster_synthesis Compound Synthesis & Purity cluster_screening In Vitro Biological Screening cluster_data Data Analysis & Hit Identification synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization purity Purity Assessment (HPLC) characterization->purity cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) purity->cytotoxicity antimicrobial Antimicrobial Screening (MIC, MBC) purity->antimicrobial kinase Kinase Panel Screening purity->kinase receptor Receptor Binding Assays purity->receptor analysis Data Analysis cytotoxicity->analysis antimicrobial->analysis kinase->analysis receptor->analysis hit Hit Identification analysis->hit

Caption: A generalized workflow for the initial biological evaluation of a novel chemical entity.

Potential Starting Points for Investigation:
  • Cytotoxicity Assays: Initial screening against a panel of cancer cell lines (e.g., using an MTT or similar cell viability assay) would determine if the compound possesses any antiproliferative effects.

  • Antimicrobial Susceptibility Testing: Evaluation against a range of bacterial and fungal strains (e.g., determining the Minimum Inhibitory Concentration - MIC) would assess its potential as an antimicrobial agent.

  • Kinase Inhibition Assays: Screening against a panel of protein kinases could identify potential targets in cell signaling pathways.

  • Receptor Binding Assays: Depending on structural similarities to known pharmacophores, screening against specific G-protein coupled receptors (GPCRs) or other receptor families could be considered.

References

The Expanding Therapeutic Landscape of Picolinamide Derivatives: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The picolinamide scaffold, a pyridine-2-carboxamide structure, has emerged as a privileged fragment in modern drug discovery, leading to the development of a diverse array of therapeutic agents. This technical guide provides an in-depth overview of the recent advancements in the discovery and synthesis of novel picolinamide derivatives, their biological evaluation, and the underlying mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the field of drug development.

Therapeutic Applications of Novel Picolinamide Derivatives

Picolinamide derivatives have demonstrated significant potential across multiple therapeutic areas, including oncology, metabolic diseases, infectious diseases, and neurodegenerative disorders. The versatility of the picolinamide core allows for structural modifications that can be tailored to interact with a variety of biological targets with high affinity and selectivity.

Anticancer Agents

A significant focus of research has been on the development of picolinamide derivatives as anticancer agents. These compounds have been shown to target key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

  • Aurora Kinase Inhibition: A novel series of N-methylpicolinamide-4-thiol derivatives has been synthesized and identified as potent antitumor agents.[1][2] One of the lead compounds, 6p , exhibited broad-spectrum anti-proliferative activity against several human cancer cell lines, with IC50 values in the low micromolar range, in some cases surpassing the efficacy of the established drug sorafenib.[1] Mechanistic studies revealed that compound 6p selectively inhibits Aurora-B kinase, a key regulator of mitosis, providing a clear rationale for its antiproliferative effects.[1][2]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a crucial mediator of angiogenesis, a process vital for tumor growth and metastasis.[3][4] Novel picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[3][4][5] Compounds 8j and 8l from one study demonstrated significant antiproliferative activity against A549 (lung cancer) and HepG2 (liver cancer) cell lines.[3][4] Molecular docking studies have elucidated the binding modes of these inhibitors within the VEGFR-2 kinase domain, highlighting key interactions with residues such as Cys919.[4]

Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Picolinamide derivatives have been identified as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome, including type 2 diabetes and obesity.[6][7][8] Optimization of a lead compound from a high-throughput screen led to the discovery of highly potent and metabolically stable inhibitors that demonstrated efficacy in animal models, reducing fasting blood glucose and insulin levels.[6]

Antibacterial Agents

The rise of antibiotic resistance has spurred the search for new antibacterial agents. A class of picolinamide derivatives has shown remarkable potency and selectivity against Clostridioides difficile, a major cause of healthcare-associated infections.[9] Structure-activity relationship (SAR) studies led to the development of compounds with over 1000-fold selectivity for C. difficile over other gut microbiota, offering a promising strategy to combat recurrent infections while minimizing gut dysbiosis.[9]

Acetylcholinesterase (AChE) Inhibitors

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. Benzamide and picolinamide derivatives containing a dimethylamine side chain have been synthesized and evaluated for their AChE inhibitory activity.[10][11][12][13] SAR studies revealed that the substitution pattern on the picolinamide core significantly influences inhibitory potency and selectivity against AChE over butyrylcholinesterase (BChE).[10][11][13]

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative novel picolinamide derivatives.

Table 1: Antiproliferative Activity of N-methylpicolinamide-4-thiol Derivative 6p and Sorafenib [1]

Cell LineCompound 6p IC50 (μM)Sorafenib IC50 (μM)
HepG2 (Liver Cancer)<10>10
HCT-116 (Colon Cancer)<10>10
SW480 (Colon Cancer)<10>10
SPC-A1 (Lung Cancer)<10>10
A375 (Melanoma)<10>10

Table 2: Kinase Inhibitory Activity of Compound 6p (at 10 μM) [1]

KinaseInhibition (%)
Aurora-B87
Other KinasesNot specified as significant

Table 3: Antiproliferative Activity of VEGFR-2 Inhibitors 8j and 8l [4]

CompoundA549 IC50 (μM)HepG2 IC50 (μM)
8j 12.520.6
8l 13.218.2
Sorafenib19.329.0
Axitinib22.438.7

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Picolinamide Derivative 7a [10][11]

CompoundAChE IC50 (μM)BChE IC50 (μM)Selectivity (BChE/AChE)
7a 2.49 ± 0.19>25099.40

Experimental Protocols

This section provides detailed methodologies for the synthesis of key picolinamide derivatives.

General Synthesis of N-Methyl-picolinamide-4-thiol Derivatives (e.g., 6j, 6k, 6l)[1]

Step 1: Synthesis of N-methyl-4-chloropicolinamide.

  • To a solution of 4-chloropicolinic acid in an appropriate solvent, add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).

  • Add methylamine hydrochloride and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture by extraction and purify the product by column chromatography.

Step 2: Synthesis of N-methyl-4-((4-aminophenyl)thio)picolinamide.

  • To a solution of N-methyl-4-chloropicolinamide in a suitable solvent (e.g., DMF), add 4-aminothiophenol and a base (e.g., K2CO3).

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, cool the mixture, add water, and collect the precipitate by filtration.

Step 3: Synthesis of the final N-methyl-picolinamide-4-thiol derivatives (e.g., 6j, 6k, 6l).

  • To a solution of N-methyl-4-((4-aminophenyl)thio)picolinamide in a solvent like dichloromethane, add the desired benzoyl chloride and a base (e.g., triethylamine).

  • Stir the reaction at room temperature.

  • After the reaction is complete, wash the mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

  • Characterize the final compounds using 1H-NMR, 13C-NMR, and ESI-MS.[1]

General Synthesis of Picolinamide Amide Derivatives as AChE Inhibitors[12][14]

Step 1: Amide coupling.

  • To a solution of picolinic acid in toluene, add an aminophenol, dicyclohexylcarbodiimide (DCC), and 1-hydroxybenzotriazole (HOBt).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

Step 2: Alkylation.

  • To a solution of the product from Step 1 in acetone, add chloroethyldimethylamine, potassium carbonate (K2CO3), and sodium iodide (NaI).

  • Reflux the reaction mixture.

  • After the reaction is complete, cool the mixture and filter.

  • Concentrate the filtrate and purify the final product by silica gel chromatography.

  • Characterize the final compounds using 1H NMR, IR, and MS.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and a generalized synthetic workflow.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization Picolinamide Picolinamide Derivative Picolinamide->VEGFR2 Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Autophosphorylation->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis

Caption: VEGFR-2 signaling pathway and the inhibitory action of picolinamide derivatives.

G cluster_1 Aurora-B Kinase Signaling in Mitosis AuroraB Aurora-B Kinase HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 Chromosome Chromosome Condensation & Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Picolinamide Picolinamide Derivative (e.g., 6p) Picolinamide->AuroraB Inhibits CellDivision Proper Cell Division Chromosome->CellDivision Cytokinesis->CellDivision

Caption: Role of Aurora-B kinase in mitosis and its inhibition by picolinamides.

G cluster_2 Generalized Synthetic Workflow for Picolinamide Derivatives StartingMaterial Picolinic Acid Derivative AmideFormation Amide Bond Formation (Coupling with Amine) StartingMaterial->AmideFormation Intermediate Picolinamide Intermediate AmideFormation->Intermediate Modification Further Modification (e.g., Suzuki Coupling, Alkylation, etc.) Intermediate->Modification FinalProduct Final Picolinamide Derivative Modification->FinalProduct Purification Purification & Characterization FinalProduct->Purification

Caption: A generalized workflow for the synthesis of novel picolinamide derivatives.

Conclusion and Future Directions

The picolinamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The research highlighted in this guide demonstrates the successful application of rational drug design and synthetic chemistry to develop potent and selective modulators of various biological targets. Future efforts in this field will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring new therapeutic applications, and developing more efficient and sustainable synthetic methodologies. The continued exploration of the chemical space around the picolinamide core holds significant promise for addressing unmet medical needs.

References

Methodological & Application

Experimental protocol for using 5-Bromo-N-isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Picolinamide Derivatives

To the Esteemed Researcher,

Following a comprehensive search for "5-Bromo-N-isopropylpicolinamide," it has been determined that there is a significant lack of publicly available scientific literature, including detailed experimental protocols, quantitative data, and established signaling pathways for this specific compound. Chemical suppliers list the compound (CAS 845305-90-0), but do not provide application-specific information.

However, the broader class of picolinamide derivatives has been extensively studied and shows significant potential in various therapeutic areas. To fulfill your request for a detailed experimental protocol, we have compiled this document based on a well-researched picolinamide derivative that acts as a VEGFR-2 kinase inhibitor . This information is intended to serve as a comprehensive example and guide. The protocols and data presented herein would require substantial adaptation and validation for the specific use of this compound.

Representative Application: Picolinamide Derivatives as VEGFR-2 Inhibitors for Anti-Angiogenesis Research

Picolinamide-based compounds have emerged as a promising class of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels.[1][2][3] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology.[1][3] This document outlines the application of a representative picolinamide derivative as a VEGFR-2 inhibitor.

Data Presentation

The following tables summarize the in vitro efficacy of representative picolinamide derivatives against cancer cell lines and the VEGFR-2 kinase.

Table 1: In Vitro Anti-proliferative Activity of Representative Picolinamide Derivatives [1]

CompoundA549 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Picolinamide 8j 12.520.6
Picolinamide 8l 13.218.2
Sorafenib (Control) 19.329.0
Axitinib (Control) 22.438.7

Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity [1]

CompoundVEGFR-2 IC₅₀ (µM)
Picolinamide 8a 0.87
Picolinamide 8j 0.53
Picolinamide 8l 0.29
Sorafenib (Control) Data for direct comparison not available in the same study
Signaling Pathway

The diagram below illustrates the simplified signaling pathway of VEGFR-2 and the point of inhibition by picolinamide derivatives.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Picolinamide Picolinamide Derivative Picolinamide->Dimerization Inhibits PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Cell_Proliferation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout Culture Culture Cells (A549, HepG2) Seed Seed Cells in 96-well Plate Culture->Seed Treat Treat with Picolinamide (Serial Dilutions) Seed->Treat Incubate Incubate for 48h Treat->Incubate Add_CCK8 Add CCK-8 Reagent Incubate->Add_CCK8 Measure Measure Absorbance (450 nm) Add_CCK8->Measure Analyze Calculate IC₅₀ Measure->Analyze Kinase_Assay_Workflow cluster_mix Reaction Mix cluster_reaction Reaction cluster_detect Detection Buffer Kinase Buffer Inhibitor Picolinamide Enzyme VEGFR-2 Kinase Add_ATP Add ATP to Initiate Reaction Enzyme->Add_ATP Substrate Peptide Substrate Incubate Incubate at 30°C Add_ATP->Incubate Add_Reagent Add Luminescent Detection Reagent Incubate->Add_Reagent Measure_Lum Measure Luminescence Add_Reagent->Measure_Lum Calculate_IC50 Calculate IC₅₀ Measure_Lum->Calculate_IC50

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 5-Bromo-N-isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the application of 5-Bromo-N-isopropylpicolinamide in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and drug discovery, offering a scaffold for the synthesis of novel compounds with potential therapeutic applications.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-substituted aromatic compounds.[1][2][3][4][5] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers mild reaction conditions, high functional group tolerance, and generally high yields, making it a cornerstone of modern organic synthesis.[2][5] this compound serves as an excellent substrate for these reactions, with the bromine atom at the 5-position providing a reactive site for coupling with various boronic acids and their derivatives. The picolinamide moiety itself is a key structural element in many biologically active molecules.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.[3][6]

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) complex.[1][6] The base is crucial for activating the organoboron compound.[1]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

General Reaction Scheme

Suzuki_Reaction_Scheme This compound This compound Coupled_Product Coupled Product This compound->Coupled_Product + Organoboron_Reagent R-B(OH)2 (Organoboron Reagent) Catalyst Pd Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) Base Base (e.g., K2CO3, Cs2CO3) Solvent Solvent (e.g., Dioxane, Toluene, DMF) Byproducts Byproducts

Caption: General scheme of a Suzuki cross-coupling reaction.

Data Presentation

EntryAryl/Heteroaryl Boronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)Toluene100880-90
33-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)DME802Good[7][8]
41-Boc-pyrrole-2-boronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)DME802High[7][8]
54-Formylphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)Dioxane1101675-85

Note: Yields are estimated based on typical outcomes for similar substrates and should be considered as a guideline for optimization.

Experimental Protocols

The following is a general and adaptable protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)[9]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)[3][9]

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)[9]

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene, or a mixture with water)[9]

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

General Procedure:
  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: If using a solid palladium source and ligand, add them to the flask. Evacuate the flask and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Catalyst Addition (if liquid): If using a catalyst solution, add it at this stage.

  • Reaction: Stir the reaction mixture at the desired temperature (typically between 80-120 °C) for the specified time (ranging from 2-24 hours).[9]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired coupled product.

Workflow and Logic Diagram

The following diagram illustrates the general workflow for performing a Suzuki cross-coupling reaction in a research laboratory setting.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis reagents Gather Reagents: - this compound - Boronic Acid - Catalyst & Ligand - Base - Solvent setup Assemble Reaction (under inert atmosphere) reagents->setup glassware Prepare & Dry Glassware glassware->setup heating Heat & Stir (Monitor Progress) setup->heating workup Quench Reaction & Perform Aqueous Work-up heating->workup purification Purify Crude Product (e.g., Column Chromatography) workup->purification characterization Characterize Pure Product (NMR, MS, etc.) purification->characterization

Caption: Experimental workflow for Suzuki cross-coupling.

By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block in their synthetic endeavors, paving the way for the discovery of novel chemical entities with potential applications in drug development and materials science.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-N-isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 5-Bromo-N-isopropylpicolinamide, a key transformation for the synthesis of 5-amino-N-isopropylpicolinamide derivatives. These products are valuable intermediates in the development of pharmaceuticals and other functional materials. This document outlines optimized reaction conditions, detailed experimental protocols, and expected outcomes based on established literature for similar heteroaryl halide couplings.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become indispensable in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, allowing for the synthesis of arylamines from aryl halides and primary or secondary amines.[2][3] The amination of this compound provides a direct route to novel substituted picolinamides, which are important scaffolds in drug discovery.

The general transformation is depicted below:

Reaction Scheme:

Success in this reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent to achieve high yields and purity.[2]

Data Presentation

The following tables summarize typical reaction parameters and expected yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. The data is compiled from analogous reactions with similar 5-bromopyridine derivatives and serves as a guide for optimization.

Table 1: Catalyst and Ligand Selection for Amination of this compound

Palladium SourceLigandTypical Loading (mol%)Notes
Pd₂(dba)₃BINAP1-5A common choice for aryl amine couplings, often providing good yields.[2]
Pd(OAc)₂Xantphos1-5Effective for coupling with heteroaryl halides and can be used with a variety of bases.[2]
[Pd(allyl)Cl]₂RuPhos1-3A bulky biarylphosphine ligand that can facilitate challenging couplings.[2]
BrettPhos Pd G3(precatalyst)1-2Highly effective for C-N coupling of unprotected N-H heterocycles.[4]

Table 2: Base and Solvent Selection

BaseEquivalentsSolventTypical ConcentrationNotes
NaOt-Bu1.4 - 2.0Toluene0.1 - 0.5 MA strong, common base for Buchwald-Hartwig reactions.[2]
Cs₂CO₃1.5 - 2.0Dioxane0.1 - 0.5 MA milder base, suitable for substrates with base-sensitive functional groups.
K₃PO₄1.5 - 2.0Toluene or Dioxane0.1 - 0.5 MAnother effective milder base option.
LiHMDS1.5 - 2.5THF0.1 - 0.5 MParticularly effective for unprotected N-H heterocycles.[5]

Table 3: Representative Reaction Conditions and Yields for Amination with Primary Amines

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
n-HexylaminePd₂(dba)₃ (2)Xantphos (4)NaOt-Bu (1.5)Toluene10012-1885-95
BenzylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Dioxane11016-2480-90
Aniline[Pd(allyl)Cl]₂ (1)BrettPhos (2)LiHMDS (2.0)THF8012-1675-85

Table 4: Representative Reaction Conditions and Yields for Amination with Secondary Amines

AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
PiperidinePd₂(dba)₃ (2)BINAP (4)NaOt-Bu (1.5)Toluene10012-1890-98
MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane11016-2488-96
N-MethylanilineBrettPhos Pd G3 (2)-LiHMDS (2.0)THF8012-1670-80

Experimental Protocols

Protocol 1: General Procedure for the Amination of this compound with a Primary Amine

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound, sodium tert-butoxide, Xantphos, and Pd₂(dba)₃.

  • Reagent Addition: Add the primary amine to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the this compound.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of any dissolved oxygen.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 5-(alkylamino)-N-isopropylpicolinamide.

Protocol 2: Procedure for the Amination with a Secondary Amine using a Pre-catalyst

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • BrettPhos Pd G3 catalyst (0.02 equiv)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv, as a 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add this compound and the BrettPhos Pd G3 catalyst to an oven-dried reaction vial equipped with a stir bar.

  • Reagent Addition: Add the secondary amine to the vial.

  • Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.2 M.

  • Base Addition: Add the LiHMDS solution dropwise to the stirred mixture at room temperature.

  • Reaction: Seal the vial and heat the mixture to 80 °C. Stir vigorously and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Work-up and Purification: Follow the work-up, extraction, and purification steps as described in Protocol 1 to isolate the desired 5-(dialkylamino)-N-isopropylpicolinamide.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(0)L2 B Oxidative Addition Complex A->B + Ar-Br C Amine Complex B->C + R2NH - L D Amido Complex C->D + Base - [Base-H]+X- D->A Reductive Elimination + Ar-NR2 E Product D->E I [Base-H]+X- F Ar-Br F->B G R2NH G->C H Base H->D

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants, Catalyst, Ligand, and Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture solvent->degas reaction Heat and Stir (Monitor Progress) degas->reaction workup Cool and Quench reaction->workup filtration Filter through Celite® workup->filtration extraction Liquid-Liquid Extraction filtration->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

HPLC analysis method for 5-Bromo-N-isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Bromo-N-isopropylpicolinamide is presented. This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for quality control, stability studies, and pharmacokinetic analysis of this compound.

Introduction

This compound is a pyridine derivative with potential applications in pharmaceutical and agrochemical research. Accurate and precise analytical methods are essential for the determination of its purity and concentration in various sample matrices. This document details a reversed-phase HPLC (RP-HPLC) method developed for this purpose, offering excellent selectivity, linearity, and accuracy.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name5-bromo-N-propan-2-ylpyridine-2-carboxamide
Molecular FormulaC₉H₁₁BrN₂O[1]
Molecular Weight243.1 g/mol [1]
Chemical Structure(Structure embedded below)
Chemical Structure of this compound

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The optimized chromatographic conditions are summarized in the table below. The analysis of pyridine derivatives often benefits from the use of reversed-phase columns with a mobile phase consisting of acetonitrile and water with an acidic modifier to ensure good peak shape.[2][3][4]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water B: Acetonitrile
Gradient 0-15 min: 40-70% B, 15-20 min: 70% B, 20-21 min: 70-40% B, 21-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm
Run Time 25 minutes
Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing this compound and transfer it to a suitable volumetric flask.

  • Add a portion of the diluent (methanol or mobile phase) and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the final volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines for linearity, precision, and accuracy.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

ParameterResult
Concentration Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Number of Points6
Precision

The precision of the method was determined by performing replicate injections of a standard solution at a single concentration on the same day (intra-day precision) and on different days (inter-day precision).

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
50< 2.0%< 2.0%
Accuracy

Accuracy was determined by the recovery of a known amount of this compound spiked into a placebo matrix.

Spiked Concentration (µg/mL)Mean Recovery (%)%RSD (n=3)
2598.0 - 102.0< 2.0%
5098.0 - 102.0< 2.0%
7598.0 - 102.0< 2.0%

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of the HPLC analysis and the general pathway for method development.

HPLC_Analysis_Workflow A Sample/Standard Preparation B HPLC System Setup A->B Inject Sample C Chromatographic Separation B->C D UV Detection C->D E Data Acquisition and Processing D->E F Quantification and Reporting E->F

Caption: HPLC Analysis Workflow for this compound.

Method_Development_Pathway cluster_0 Initial Parameter Selection cluster_1 Optimization cluster_2 Method Validation A1 Column Selection (e.g., C18) A2 Mobile Phase Screening A1->A2 A3 Detector Wavelength Selection A2->A3 B1 Gradient Optimization A3->B1 B2 Flow Rate Adjustment B1->B2 B3 Column Temperature Optimization B2->B3 C1 Linearity B3->C1 C2 Precision C1->C2 C3 Accuracy C2->C3 C4 Robustness C3->C4

Caption: General Pathway for HPLC Method Development and Validation.

Conclusion

This application note describes a validated RP-HPLC method for the quantitative determination of this compound. The method is simple, precise, accurate, and suitable for routine analysis in a quality control environment. The provided experimental protocols and validation data demonstrate the reliability of this method for its intended purpose.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopic Characterization of 5-Bromo-N-isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and data interpretation guide for the structural elucidation of 5-Bromo-N-isopropylpicolinamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections include predicted NMR data, comprehensive experimental procedures, and visual aids to facilitate the unambiguous assignment of proton and carbon signals.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Accurate structural confirmation and purity assessment are critical for its application in research and development. NMR spectroscopy is a powerful analytical technique for the definitive structural analysis of such small molecules. This document presents the predicted ¹H and ¹³C NMR spectral data for this compound and provides a standardized protocol for data acquisition.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Experimental values may vary based on solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ) [ppm]MultiplicityPredicted Coupling Constant (J) [Hz]Integration
H-6~8.55d~2.01H
H-4~8.05dd~8.5, 2.01H
H-3~7.80d~8.51H
NH~7.50br s-1H
CH (isopropyl)~4.30sept~6.81H
CH₃ (isopropyl)~1.25d~6.86H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]
C=O~164.5
C-2~151.0
C-6~149.5
C-4~140.0
C-3~123.0
C-5~119.0
CH (isopropyl)~42.5
CH₃ (isopropyl)~22.5

Experimental Protocols

A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

Sample Preparation
  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved by gentle vortexing or sonication.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Software: Standard spectrometer software for data acquisition and processing.

¹H NMR Spectroscopy Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Spectral Width: 16 ppm.

  • Number of Scans: 16-64 (depending on concentration).

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 4 seconds.

¹³C NMR Spectroscopy Parameters:

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Spectral Width: 240 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time: 1-2 seconds.

Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR assignment and the experimental workflow.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

experimental_workflow cluster_workflow NMR Analysis Workflow prep Sample Preparation (Dissolution in CDCl₃ with TMS) acq Data Acquisition (¹H and ¹³C NMR) prep->acq proc Data Processing (FT, Phasing, Calibration) acq->proc analysis Spectral Analysis (Integration, Multiplicity, J-coupling) proc->analysis assign Structure Confirmation (Signal Assignment) analysis->assign

Caption: Experimental workflow for the NMR analysis of this compound.

Application Notes and Protocols for Mass Spectrometry Analysis of 5-Bromo-N-isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the qualitative and quantitative analysis of 5-Bromo-N-isopropylpicolinamide using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are based on established methods for similar small molecules and are intended to serve as a starting point for method development and validation.

Introduction

This compound is a synthetic organic compound with potential applications in pharmaceutical and agrochemical research. Accurate and sensitive analytical methods are crucial for its characterization, quantification in various matrices, and for studying its metabolic fate. Mass spectrometry, particularly LC-MS/MS, offers the high selectivity and sensitivity required for these analyses.[1] The presence of a bromine atom provides a distinct isotopic signature, aiding in its identification.[2][3]

This document outlines a general procedure for the analysis of this compound by LC-MS/MS, including sample preparation, instrument parameters, and expected fragmentation patterns.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectrometry data and minimizing instrument contamination.[4] The following protocol is a general guideline and may require optimization based on the sample matrix.

Materials:

  • This compound reference standard

  • High-purity solvents (e.g., methanol, acetonitrile, water - HPLC or LC-MS grade)[5]

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes (e.g., Eppendorf LoBind tubes)[6]

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

Protocol for Standard Solutions:

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Recommended concentration ranges for pharmacokinetic studies are 5–10,000 ng/mL.[7][8]

Protocol for Biological Samples (e.g., Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Extract: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filter: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.[9]

LC-MS/MS Method

The following parameters are a suggested starting point for method development on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2][10]

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Value
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Dwell Time100 ms

Quantitative Data Presentation

For quantitative analysis, a calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The linearity of the method should be evaluated using a regression coefficient (R²) of >0.99.

Table 2: Hypothetical Quantitative Performance Data

ParameterExpected Performance
Linearity (R²)> 0.995
Lower Limit of Quantification5 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%
Matrix EffectMinimal with appropriate sample cleanup

Predicted Fragmentation Pattern

The fragmentation of the protonated molecule of this compound ([M+H]⁺) is expected to occur primarily at the amide bond. The presence of bromine will result in a characteristic isotopic pattern for all bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.[2][3]

Table 3: Predicted MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Predicted Fragment Identity
257.0 / 259.0215.0 / 217.0Loss of propene (C₃H₆)
257.0 / 259.0185.0 / 187.0Cleavage of the amide bond, loss of C₃H₈N
257.0 / 259.0157.0 / 159.0Loss of the N-isopropyl amide group (C₄H₈NO)

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Extraction Supernatant Extraction Centrifugation->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection LC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS1 MS1 Scan (Precursor Ion Selection) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Data Data Acquisition and Processing MS2->Data

Caption: Experimental workflow for LC-MS/MS analysis.

G parent [M+H]⁺ m/z 257/259 frag1 [M+H - C₃H₆]⁺ m/z 215/217 parent->frag1 Loss of Propene frag2 [M+H - C₃H₈N]⁺ m/z 185/187 parent->frag2 Amide Cleavage frag3 [M+H - C₄H₈NO]⁺ m/z 157/159 frag2->frag3 Loss of CO

Caption: Predicted fragmentation pathway of this compound.

References

Application Notes and Protocols: Leveraging 5-Bromo-N-isopropylpicolinamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern drug discovery, offering a rational approach to identifying novel lead compounds. Unlike traditional high-throughput screening (HTS), which screens large libraries of complex molecules, FBDD utilizes smaller libraries of low molecular weight fragments (typically <300 Da) to identify weak but high-quality interactions with a biological target.[1] These initial fragment hits are then optimized and grown into more potent, drug-like molecules. The picolinamide scaffold is a versatile and privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[2] This document provides detailed application notes and protocols for the use of 5-Bromo-N-isopropylpicolinamide, a representative picolinamide-based fragment, in FBDD campaigns.

Core Principles of Picolinamide-Based FBDD

The use of this compound in FBDD is predicated on the following principles:

  • Chemical Tractability: The picolinamide core allows for straightforward chemical modification, enabling rapid exploration of the structure-activity relationship (SAR) and optimization of fragment hits. The bromine atom at the 5-position serves as a convenient handle for further chemical elaboration through cross-coupling reactions.

  • Target Versatility: Picolinamide derivatives have demonstrated activity against a range of biological targets, including kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and bacterial enzymes.[2][3][4] This suggests that fragments based on this scaffold can be valuable starting points for various therapeutic areas.

  • Favorable Physicochemical Properties: Fragments are selected based on properties that are conducive to optimization, often adhering to the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3). This compound aligns with these principles, making it a suitable candidate for fragment screening libraries.

Hypothetical FBDD Workflow for a Picolinamide-Based Fragment

The following diagram illustrates a typical FBDD workflow utilizing a fragment like this compound.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization cluster_3 Lead Optimization a Fragment Library (including this compound) c Biophysical Screening (SPR, NMR, X-ray) a->c b Target Protein (e.g., Kinase Domain) b->c d Hit Confirmation (Dose-response) c->d Identified Hits e Structural Biology (X-ray, NMR) d->e f Affinity Measurement (ITC, MST) e->f g Structure-Guided Design f->g Validated Hits with Structural Data h Fragment Growing/Linking g->h i SAR Exploration h->i j Potency & Selectivity Enhancement i->j Potent Compounds k ADME/Tox Profiling j->k l Lead Candidate k->l

Figure 1: A representative workflow for a fragment-based drug discovery campaign.

Data Presentation: Hypothetical Screening Data

The following tables summarize hypothetical quantitative data that could be generated during an FBDD campaign targeting a protein kinase with this compound.

Table 1: Primary Fragment Screen Results

Fragment IDCompound NameMolecular Weight (Da)Screening MethodHit?
F023This compound257.12SPRYes
F024......SPRNo
F025......NMRYes

Table 2: Hit Validation and Affinity Data

Fragment IDCompound NameKD (SPR) (µM)KD (ITC) (µM)Ligand Efficiency (LE)
F023This compound2503000.35
F025...5004500.32

Table 3: Initial Structure-Activity Relationship (SAR) Data

Compound IDModification from F023KD (SPR) (µM)Ligand Efficiency (LE)
F023-M1Removal of Isopropyl group8000.28
F023-M2Replacement of Bromo with Chloro3500.34
F023-M3Addition of a methyl group to the pyridine ring1500.38

Experimental Protocols

Detailed methodologies for key experiments in the FBDD workflow are provided below.

Protocol 1: Surface Plasmon Resonance (SPR) Screening

Objective: To identify fragments that bind to the target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • This compound and other fragments

  • Running buffer (e.g., PBS with 0.05% Tween-20)

  • Immobilization reagents (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Fragment Screening:

    • Dissolve fragments in running buffer, typically at a concentration of 100-200 µM.

    • Inject each fragment solution over the sensor surface containing the immobilized target protein for a defined association time (e.g., 60 seconds).

    • Allow for dissociation in running buffer for a defined time (e.g., 60-120 seconds).

    • Regenerate the sensor surface if necessary with a mild regeneration solution.

  • Data Analysis:

    • Monitor the change in response units (RU) upon fragment binding.

    • Fragments showing a significant and reproducible binding response are considered primary hits.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Hit Validation

Objective: To validate fragment binding and obtain structural information.

Materials:

  • High-field NMR spectrometer (e.g., 600 MHz or higher) with a cryoprobe.

  • 15N-labeled target protein.

  • This compound.

  • NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0 in 90% H2O/10% D2O).

Procedure:

  • Sample Preparation:

    • Prepare a sample of 15N-labeled protein at a concentration of 50-100 µM in NMR buffer.

    • Prepare a concentrated stock solution of the fragment (e.g., 50 mM in d6-DMSO).

  • 1H-15N HSQC Spectra Acquisition:

    • Acquire a reference 1H-15N HSQC spectrum of the protein alone.

    • Add the fragment to the protein sample to a final concentration of 10-20 times the protein concentration.

    • Acquire a second 1H-15N HSQC spectrum of the protein-fragment complex.

  • Data Analysis:

    • Overlay the two spectra and analyze for chemical shift perturbations (CSPs) of the protein backbone amide signals.

    • Significant CSPs indicate that the fragment is binding to the protein. The residues with the largest CSPs are likely at or near the binding site.

Protocol 3: X-ray Crystallography for Structural Characterization

Objective: To determine the three-dimensional structure of the protein-fragment complex.

Materials:

  • Purified target protein.

  • This compound.

  • Crystallization screens and reagents.

  • X-ray diffraction equipment (in-house or synchrotron source).

Procedure:

  • Crystallization:

    • Set up crystallization trials of the target protein using vapor diffusion (sitting or hanging drop) methods.

    • Identify a crystallization condition that yields well-diffracting crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer protein crystals to a solution containing the fragment (typically 1-10 mM) and incubate for a defined period.

    • Co-crystallization: Mix the protein with a molar excess of the fragment prior to setting up crystallization trials.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data.

    • Process the diffraction data and solve the crystal structure of the protein-fragment complex using molecular replacement.

    • Refine the structure and model the fragment into the observed electron density.

Visualization of Signaling Pathways and Workflows

Hypothetical Signaling Pathway Targeted by a Picolinamide-Based Inhibitor

The following diagram illustrates a hypothetical kinase signaling pathway that could be inhibited by a lead compound developed from a picolinamide-based fragment.

Signaling_Pathway cluster_pathway Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->Receptor Binds Downstream_Kinase_1 Downstream Kinase 1 Receptor->Downstream_Kinase_1 Activates Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Activates Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Proliferation, Angiogenesis) Transcription_Factor->Cellular_Response Promotes Inhibitor Picolinamide-based Inhibitor Inhibitor->Receptor Inhibits

Figure 2: A hypothetical kinase signaling pathway targeted by a picolinamide-based inhibitor.

This compound serves as an excellent representative of the picolinamide scaffold for use in fragment-based drug discovery. Its chemical tractability and the proven biological relevance of the picolinamide core make it a valuable starting point for FBDD campaigns targeting a variety of diseases. The protocols and workflows outlined in this document provide a comprehensive guide for researchers and scientists to effectively utilize picolinamide-based fragments in their drug discovery efforts. The iterative process of screening, validation, and structure-guided optimization is key to translating weakly binding fragments into potent and selective lead compounds.

References

Application Notes and Protocols for Screening 5-Bromo-N-isopropylpicolinamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the development of assays to screen for analogs of 5-Bromo-N-isopropylpicolinamide. The protocols outlined below describe a robust screening cascade designed to identify and characterize potent and selective inhibitors of a hypothetical enzyme, "Target Enzyme X." This cascade begins with a primary biochemical screen to identify initial hits, followed by a cell-based secondary assay to confirm on-target activity in a cellular context, and a cytotoxicity assay to assess off-target effects. This approach is designed to efficiently advance the most promising compounds for further drug development.[1][2][3][4]

Hypothetical Signaling Pathway

The screening assays detailed herein are based on the hypothesis that this compound and its analogs act as inhibitors of "Target Enzyme X." This enzyme is postulated to be a critical kinase in a signaling pathway that ultimately leads to cell proliferation. By inhibiting Target Enzyme X, the downstream signaling cascade is disrupted, leading to a reduction in cell growth.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Target_Enzyme_X Target Enzyme X (Kinase) Receptor->Target_Enzyme_X Activates Downstream_Kinase Downstream Kinase Target_Enzyme_X->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Proliferation Cell Proliferation Transcription_Factor->Proliferation Promotes Inhibitor This compound Analog Inhibitor->Target_Enzyme_X Inhibits

Caption: Hypothetical signaling pathway involving Target Enzyme X.

Experimental Workflow: Screening Cascade

The screening process is designed as a multi-step cascade to efficiently identify and validate hit compounds.[3][5] This workflow ensures that resources are focused on the most promising candidates.

Screening_Cascade Start Start: Analog Library Primary_Screen Primary Screen: Biochemical Assay (Enzyme Inhibition) Start->Primary_Screen Hit_Identification Hit Identification: Potency Cutoff Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Cell-Based Assay (Pathway Inhibition) Hit_Identification->Secondary_Screen Active Inactive Inactive Hit_Identification->Inactive Inactive Hit_Confirmation Hit Confirmation Secondary_Screen->Hit_Confirmation Cytotoxicity_Assay Cytotoxicity Assay Cytotoxicity_Assay->Hit_Confirmation Lead_Progression Lead Progression: Structure-Activity Relationship (SAR) and Further Studies Hit_Confirmation->Lead_Progression Confirmed & Non-toxic Hit_Confirmation->Inactive Inactive in Cells Toxic Toxic Hit_Confirmation->Toxic Toxic

Caption: High-throughput screening cascade for analog evaluation.

Experimental Protocols

Primary Screening: Biochemical Enzyme Inhibition Assay

This assay is designed to measure the direct inhibition of Target Enzyme X by the test compounds in a high-throughput format.[6][7] A common method for assessing kinase activity is to measure the phosphorylation of a substrate.

Materials:

  • 384-well assay plates

  • Recombinant human Target Enzyme X

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Plate reader capable of luminescence detection

  • Acoustic dispenser for compound addition

Protocol:

  • Prepare a stock solution of each analog in 100% DMSO.

  • Using an acoustic dispenser, transfer a small volume (e.g., 50 nL) of each compound solution into the wells of a 384-well assay plate to achieve the desired final concentration (e.g., 10 µM). Include positive control (known inhibitor) and negative control (DMSO) wells.

  • Prepare a solution of Target Enzyme X in assay buffer and add to all wells.

  • Prepare a solution of the biotinylated peptide substrate and ATP in assay buffer and add to all wells to initiate the enzymatic reaction. The final volume in each well should be 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Add Kinase-Glo® reagent to each well according to the manufacturer's instructions to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the amount of kinase activity.

  • Calculate the percent inhibition for each compound relative to the controls.

Secondary Screening: Cell-Based Pathway Assay

This assay confirms the activity of the hit compounds in a cellular environment, ensuring they can penetrate the cell membrane and engage the target.[8][9][10][11] A reporter gene assay is a common method for this purpose.[12]

Materials:

  • HEK293 cells stably expressing a reporter gene (e.g., luciferase) under the control of a promoter regulated by the Target Enzyme X pathway.

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well clear-bottom, white-walled tissue culture plates

  • Bright-Glo™ Luciferase Assay System (Promega)

  • Luminometer

Protocol:

  • Seed the HEK293 reporter cell line into 384-well plates at an appropriate density and incubate overnight.

  • Treat the cells with a range of concentrations of the hit compounds. Include positive and negative controls.

  • Incubate the cells for a predetermined time (e.g., 6-24 hours) to allow for compound action and reporter gene expression.

  • Remove the plates from the incubator and allow them to equilibrate to room temperature.

  • Add Bright-Glo™ reagent to each well.

  • Measure the luminescence using a plate reader.

  • Determine the IC50 value for each active compound.

Cytotoxicity Assay

This assay is crucial to eliminate compounds that show activity in the primary and secondary screens due to general toxicity rather than specific inhibition of the target.[13]

Materials:

  • HEK293 cells (or another relevant cell line)

  • Cell culture medium

  • 384-well tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Protocol:

  • Seed cells into 384-well plates and incubate overnight.

  • Treat the cells with the same concentration range of compounds used in the secondary assay.

  • Incubate for the same duration as the secondary assay (e.g., 24 hours).

  • Equilibrate the plates to room temperature.

  • Add CellTiter-Glo® reagent to each well.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the CC50 (50% cytotoxic concentration) for each compound.

Data Presentation

The quantitative data from the screening cascade should be summarized in a clear and concise table to facilitate comparison between the analogs.

Compound IDStructurePrimary Screen (% Inhibition @ 10 µM)Secondary Screen (IC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (CC50/IC50)
Parent Compound This compound85.21.5> 50> 33.3
Analog A R = Ethyl78.92.8> 50> 17.9
Analog B R = Cyclobutyl92.50.8> 50> 62.5
Analog C R = Phenyl45.112.325.02.0
Analog D R = tert-Butyl95.80.545.090.0

Hit Confirmation Logic

The progression of a compound from a "hit" to a "lead" is based on a set of defined criteria.

Hit_Confirmation_Logic Input Screening Data Potency Potent in Primary Screen? Input->Potency Cell_Activity Active in Cell-Based Assay? Potency->Cell_Activity Yes Discard Discard Potency->Discard No Non_Toxic Non-Toxic? Cell_Activity->Non_Toxic Yes Cell_Activity->Discard No Confirmed_Hit Confirmed Hit Non_Toxic->Confirmed_Hit Yes Non_Toxic->Discard No

Caption: Logic for hit confirmation and progression.

Conclusion

The protocols and workflow described in this document provide a comprehensive framework for the systematic screening and evaluation of this compound analogs. By employing a multi-step screening cascade that includes biochemical, cell-based, and cytotoxicity assays, researchers can efficiently identify potent, cell-permeable, and non-toxic inhibitors of the target of interest. The clear data presentation and logical hit progression strategy will aid in the selection of the most promising compounds for further optimization and development.

References

Application Notes and Protocols for the Functionalization of 5-Bromo-N-isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the bromo position of 5-Bromo-N-isopropylpicolinamide. This versatile building block is of significant interest in medicinal chemistry and materials science, and its derivatization via modern cross-coupling reactions allows for the synthesis of a diverse array of novel compounds. The protocols outlined below are based on established methodologies for structurally similar bromopyridine derivatives and serve as a robust starting point for reaction optimization.

Introduction to Functionalization Strategies

The bromine atom at the 5-position of the picolinamide scaffold is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-heteroatom bonds. The most common and powerful of these methods include the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Sonogashira coupling, and palladium-catalyzed cyanation. The choice of reaction depends on the desired functionality to be introduced. The N-isopropylpicolinamide moiety can influence the reactivity of the aryl bromide, and thus, careful selection of catalysts, ligands, bases, and solvents is crucial for achieving high yields and purity.[1]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming a C-C bond between the pyridine ring and various aryl, heteroaryl, or vinyl groups using a boronic acid or boronate ester.[2][3] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[3]

Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition 1Condition 2Condition 3
Palladium Precatalyst Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2-5 mol%)
Ligand NoneSPhos (4 mol%)PPh₃ (4-10 mol%)
Base K₃PO₄ (2.0 equiv)K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)TolueneDMF
Temperature 80-100 °C100 °C90 °C
Typical Reaction Time 12-24 h12-18 h16 h
Coupling Partner Aryl/Heteroarylboronic acid (1.2-1.5 equiv)Arylboronic acid (1.5 equiv)Arylboronic acid (1.2 equiv)

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]

  • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and any additional ligand to the flask.[5]

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[5]

  • Place the flask in a preheated oil bath and stir the reaction mixture at the specified temperature (e.g., 100 °C) for the required duration (typically 12-24 hours).[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-N-isopropylpicolinamide.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition pd2_complex Ar-Pd(II)L2-Br pd0->pd2_complex Ar-Br transmetal Transmetalation pd2_r_complex Ar-Pd(II)L2-R' pd2_complex->pd2_r_complex R'-B(OH)2 Base byproducts Br-B(OH)2 + Base-H pd2_r_complex->pd0 red_elim Reductive Elimination product Ar-R' (Product) pd2_r_complex->product reagents Ar-Br + R'-B(OH)2 + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[6] This reaction is fundamental in pharmaceutical synthesis for creating arylamines. The choice of a bulky, electron-rich phosphine ligand is often critical for high efficiency.[7]

Table 2: Recommended Reaction Conditions for Buchwald-Hartwig Amination

ParameterCondition 1Condition 2Condition 3
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)XPhos Pd G3 (2-4 mol%)
Ligand XPhos (2-4 mol%)(±)-BINAP (3 mol%)None
Base NaOtBu (1.4 equiv)Cs₂CO₃ (1.5 equiv)LiHMDS (1.5 equiv)
Solvent Toluene1,4-DioxaneTHF
Temperature 100-110 °C110 °C80 °C
Typical Reaction Time 4-24 h16-24 h12-18 h
Coupling Partner Primary/Secondary Amine (1.2 equiv)Primary/Secondary Amine (1.1 equiv)Primary/Secondary Amine (1.2 equiv)

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv) and the phosphine ligand (e.g., XPhos, 0.02 equiv) to a flame-dried Schlenk tube.

  • Add the base (e.g., NaOtBu, 1.4 equiv) and this compound (1.0 equiv).

  • Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the amine (1.2 equiv) via syringe. The reaction mixture is often heated with vigorous stirring.[8]

  • Heat the reaction in a preheated oil bath at the specified temperature (e.g., 110 °C) for the required duration.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

// Nodes start [label="Combine Reactants\n(Ar-Br, Amine, Base)"]; inert [label="Establish Inert\nAtmosphere (Ar/N2)"]; catalyst [label="Add Pd Precatalyst\n& Ligand"]; solvent [label="Add Anhydrous,\nDegassed Solvent"]; heat [label="Heat & Stir\n(80-110 °C)"]; monitor [label="Monitor Reaction\n(TLC / LC-MS)"]; workup [label="Workup\n(Quench, Extract)"]; purify [label="Purification\n(Chromatography)"]; product [label="Final Product\n(Ar-NR1R2)", shape=ellipse, fillcolor="#FFFFFF", color="#34A853"];

// Edges start -> inert; inert -> catalyst; catalyst -> solvent; solvent -> heat; heat -> monitor; monitor -> workup; workup -> purify; purify -> product; }

Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.

Palladium-Catalyzed Cyanation: C-CN Bond Formation

The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles can be converted into various other functional groups. Palladium-catalyzed cyanation of aryl bromides offers a milder alternative to traditional methods like the Sandmeyer reaction. Various cyanide sources can be used, with non-toxic options like potassium hexacyanoferrate(II) being increasingly preferred. [9][10] Table 4: Recommended Reaction Conditions for Palladium-Catalyzed Cyanation

ParameterCondition 1Condition 2
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (1-2 mol%)
Ligand dppf (2-4 mol%)cataCXium® A (2-4 mol%)
Cyanide Source Zn(CN)₂ (0.6 equiv)K₄[Fe(CN)₆]·3H₂O (0.5 equiv)
Additive/Base NoneKOAc (0.125 equiv)
Solvent DMAc or DMF1,4-Dioxane/H₂O (1:1)
Temperature 120 °C100 °C
Typical Reaction Time 4-12 h1-5 h

Detailed Experimental Protocol: Cyanation using K₄[Fe(CN)₆]

  • To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂), the ligand, potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv), and this compound (1.0 equiv). [9]2. Seal the tube with a Teflon-lined screw-cap and evacuate and backfill with nitrogen (repeat three times). [9]3. Add the degassed solvent system (e.g., 1,4-dioxane and a 0.05 M aqueous solution of KOAc) via syringe. [9]4. Place the tube in a preheated oil bath and stir the mixture vigorously at 100 °C for 1-5 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Filter the mixture through Celite® and transfer the filtrate to a separatory funnel.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

References

Application Notes and Protocols: Step-by-Step Synthesis of 5-Bromo-N-isopropylpicolinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinamide derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, and potential anticancer properties. This document provides a detailed guide to the synthesis of 5-Bromo-N-isopropylpicolinamide, a key intermediate for the development of novel therapeutic agents. The protocols outlined below describe a two-step synthetic route, starting from the commercially available 5-bromo-2-methylpyridine. Furthermore, this guide elucidates the antifungal mechanism of action of picolinamide derivatives, which involves the inhibition of the phosphatidylinositol transfer protein Sec14p, a crucial component in fungal cell signaling and membrane trafficking.

Data Presentation

The following tables summarize the key reagents and expected outcomes for the synthesis of this compound.

Table 1: Synthesis of 5-Bromopicolinic Acid

StepStarting MaterialReagentsSolventReaction TimeTemperatureExpected YieldPurity
15-Bromo-2-methylpyridinePotassium permanganate (KMnO₄)Water4-5 hours90°C~40%>95%

Table 2: Synthesis of this compound (General Protocol)

StepStarting MaterialReagentsCoupling ReagentBaseSolventReaction TimeTemperatureExpected YieldPurity
25-Bromopicolinic acidIsopropylamineHATUDIPEADMF12-24 hoursRoom Temp.70-90% (estimated)>95% (after purification)

Table 3: Characterization Data for this compound (Predicted)

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.55 (d, 1H), 8.10 (d, 1H), 7.95 (dd, 1H), 7.80 (br s, 1H, NH), 4.30 (m, 1H, CH), 1.30 (d, 6H, 2xCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 164.0 (C=O), 150.0, 148.0, 140.0, 122.0, 120.0, 42.0 (CH), 22.5 (CH₃)
Mass Spec. (ESI+)m/z: 257.0/259.0 [M+H]⁺ (Isotopic pattern for Br)

Note: The data in Table 3 is predicted based on the analysis of structurally similar compounds, as specific experimental data for this compound was not available in the cited literature.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromopicolinic Acid

This protocol describes the oxidation of 5-bromo-2-methylpyridine to 5-bromopicolinic acid.

Materials:

  • 5-Bromo-2-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-2-methylpyridine (1.0 eq).

  • Add deionized water to the flask.

  • Heat the mixture to 90°C with stirring.

  • Slowly add potassium permanganate (2.5 eq) in portions over 1 hour.

  • Maintain the reaction at 90°C for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the precipitate with a small amount of hot water.

  • Combine the filtrates and acidify to pH 3-4 with concentrated HCl. A white precipitate of 5-bromopicolinic acid will form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the product.

Protocol 2: Synthesis of this compound (General Protocol)

This protocol outlines a general procedure for the amide coupling of 5-bromopicolinic acid with isopropylamine using HATU as a coupling agent.

Materials:

  • 5-Bromopicolinic acid

  • Isopropylamine

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromopicolinic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add isopropylamine (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Mandatory Visualizations

Synthesis Workflow

G Synthesis of this compound cluster_0 Step 1: Oxidation cluster_1 Step 2: Amide Coupling A 5-Bromo-2-methylpyridine C 5-Bromopicolinic Acid A->C Oxidation 90°C, 4-5h B Potassium Permanganate (KMnO4) / Water D 5-Bromopicolinic Acid C->D Purification G This compound D->G Amidation RT, 12-24h E Isopropylamine F HATU / DIPEA DMF

Caption: Synthetic route to this compound.

Antifungal Mechanism of Action: Inhibition of Sec14p

Caption: Picolinamides inhibit fungal growth by targeting Sec14p.

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Bromo-N-isopropylpicolinamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-N-isopropylpicolinamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the amide coupling reaction between 5-Bromopicolinic acid and isopropylamine. This typically involves the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the amine.

Q2: Which coupling agents are recommended for this synthesis?

A2: A variety of coupling agents can be employed. Common choices include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with an additive such as HOBt (Hydroxybenzotriazole), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which often lead to high yields and minimal side reactions.[1][2]

Q3: What are some common impurities encountered during this synthesis?

A3: Common impurities may include unreacted 5-Bromopicolinic acid, the urea byproduct from carbodiimide coupling agents (e.g., DCU if DCC is used), and potential side products from the rearrangement of the activated carboxylic acid intermediate.

Q4: How can I purify the final product?

A4: Purification is typically achieved through column chromatography on silica gel. An appropriate solvent system, often a mixture of hexanes and ethyl acetate, can be used for elution. In some cases, recrystallization from a suitable solvent or an acid-base extraction can also be effective for removing impurities.[3]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve the yield?

Answer: Low yield can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the starting materials, especially the 5-Bromopicolinic acid and isopropylamine, are pure and dry. The coupling agents can also degrade upon exposure to moisture.

  • Reaction Conditions: The reaction temperature and time may not be optimal. Amide coupling reactions are often run at 0°C to room temperature. Prolonging the reaction time or gently heating might improve conversion.

  • Base Selection: An appropriate base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine, is crucial to neutralize the acid formed and to facilitate the reaction. Ensure the correct stoichiometry of the base is used.

  • Coupling Agent Activity: If using a carbodiimide like EDC, the addition of HOBt can improve efficiency and suppress side reactions. If yields remain low, consider switching to a more reactive coupling agent like HATU.

Problem 2: Incomplete Reaction - Starting Material Remains

Question: TLC analysis of my reaction mixture shows a significant amount of unreacted 5-Bromopicolinic acid. How can I drive the reaction to completion?

Answer: The persistence of starting material indicates a potential issue with reaction stoichiometry or activation.

  • Stoichiometry: Ensure that at least one equivalent of isopropylamine and the coupling agent are used relative to the 5-Bromopicolinic acid. A slight excess of the amine and coupling agent (e.g., 1.1-1.2 equivalents) can often drive the reaction to completion.

  • Order of Addition: The order in which reagents are added can be critical. Typically, the carboxylic acid is pre-activated with the coupling agent and base before the amine is introduced.

  • Reaction Time: The reaction may simply require more time to go to completion. Monitor the reaction by TLC over a longer period.

Problem 3: Formation of a White Precipitate (Urea Byproduct)

Question: A white precipitate formed in my reaction vessel when I used EDC as the coupling agent. What is this precipitate and how do I remove it?

Answer: When using carbodiimide coupling agents like DCC or EDC, a common byproduct is the corresponding urea (dicyclohexylurea or the urea derivative of EDC).

  • Filtration: This urea byproduct is often insoluble in many organic solvents and can be removed by filtration of the reaction mixture before workup.

  • Solvent Choice: The choice of reaction solvent can influence the solubility of the urea byproduct. Solvents like dichloromethane or DMF are commonly used.

Problem 4: Difficulty in Product Purification

Question: I am having trouble separating my product from impurities using column chromatography. What can I do?

Answer: Purification challenges can often be overcome by adjusting the chromatography conditions.

  • Solvent System: Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane/methanol) to achieve better separation on the TLC plate before attempting column chromatography.

  • Basic Modifier: For amine-containing compounds that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the peak shape and separation.[3]

  • Alternative Purification: If chromatography is ineffective, consider other purification techniques such as recrystallization or preparative HPLC.

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis

EntryCoupling AgentBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1EDC/HOBtDIPEA (2.0)DCM251265
2EDC/HOBtDIPEA (2.0)DMF251272
3HATUDIPEA (2.0)DMF25485
4HATU2,6-Lutidine (2.0)DMF25488
5T3PPyridine (3.0)EtOAc50678

Note: This data is illustrative and serves as a guideline for optimization.

Experimental Protocols

Protocol 1: Synthesis of this compound using HATU
  • To a solution of 5-Bromopicolinic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).

  • Stir the solution for 5 minutes at room temperature.

  • Add HATU (1.1 eq) to the mixture and stir for another 15 minutes.

  • Add isopropylamine (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours or until TLC analysis indicates completion.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of 20-40% ethyl acetate in hexanes) to afford the desired product.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 5-Bromopicolinic Acid in anhydrous DMF B Add DIPEA A->B C Add HATU B->C D Add Isopropylamine C->D E Stir at Room Temperature D->E F Monitor by TLC E->F G Dilute with Ethyl Acetate F->G Reaction Complete H Wash with NaHCO3 (aq) and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Product J->K troubleshooting_guide start Low or No Yield q1 Check Reagent Quality (Purity and Dryness) start->q1 q2 Review Reaction Conditions (Temperature, Time, Stoichiometry) start->q2 q3 Evaluate Coupling Agent and Base start->q3 a1 Use fresh, anhydrous reagents and solvents. q1->a1 a2 Optimize temperature and time. Use slight excess of amine and coupling agent. q2->a2 a3 Consider a more reactive coupling agent (e.g., HATU). Ensure appropriate base is used. q3->a3

References

Troubleshooting low yield in 5-Bromo-N-isopropylpicolinamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-N-isopropylpicolinamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound synthesis is resulting in a low yield. What are the common causes?

Low yield in the amide coupling reaction to form this compound can stem from several factors. The most common issues are related to the activation of the carboxylic acid, the reactivity of the amine, and the overall reaction conditions.

  • Incomplete Activation of 5-Bromopicolinic Acid: The carboxylic acid must be converted into a more reactive species to facilitate the reaction with isopropylamine. If the coupling reagent is not effective or used in insufficient amounts, this activation will be incomplete, leading to a low yield.

  • Deactivation of Isopropylamine: Isopropylamine can be protonated by the acidic starting material, 5-bromopicolinic acid, which renders it non-nucleophilic and unable to participate in the amide bond formation.

  • Presence of Water: Any moisture in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the starting carboxylic acid and preventing the formation of the desired amide. It is crucial to use anhydrous solvents and reagents.

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent polarity, or the choice and amount of base can significantly impact the reaction's success.

Q2: I am observing unreacted starting materials in my reaction mixture. How can I improve the conversion rate?

If you are seeing significant amounts of unreacted 5-bromopicolinic acid and/or isopropylamine, consider the following optimization strategies:

  • Choice of Coupling Reagent: For picolinamide synthesis, highly efficient coupling reagents are recommended. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often effective.

  • Base Selection: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize the acid formed during the reaction and to prevent the protonation of the isopropylamine.

  • Reaction Time and Temperature: Amide coupling reactions can sometimes be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and consider extending the reaction time if necessary. Gentle heating may also improve the reaction rate, but should be done cautiously to avoid side reactions.

Q3: What are the potential side reactions in the synthesis of this compound?

While the amide coupling to form this compound is generally a robust reaction, some side reactions can occur:

  • Racemization (if applicable): If chiral starting materials were used, racemization can be a concern with some coupling reagents. Using additives like HOBt (Hydroxybenzotriazole) or choosing coupling reagents known to suppress racemization can mitigate this.

  • Formation of Byproducts from the Coupling Reagent: Some coupling reagents can form byproducts that may complicate purification. For instance, carbodiimide reagents like DCC form dicyclohexylurea, which can be difficult to remove if it doesn't precipitate completely.

Q4: How can I purify the final this compound product effectively?

Purification of the crude product is critical to obtain a high-purity compound.

  • Aqueous Workup: A standard aqueous workup can remove many impurities. This typically involves washing the organic layer with a mild acid (like dilute HCl) to remove excess amine and base, followed by a wash with a mild base (like saturated sodium bicarbonate solution) to remove unreacted carboxylic acid, and finally a brine wash.

  • Column Chromatography: For high purity, column chromatography on silica gel is often necessary. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

Data Presentation

The choice of coupling reagent and reaction conditions can significantly impact the yield of picolinamide synthesis. The following table summarizes representative yields for similar picolinamide syntheses using different conditions.

Coupling ReagentBaseSolventYield (%)
HATUDIPEAIsopropyl Acetate88%
HATUTEADMF55%

Experimental Protocols

Synthesis of this compound using HATU

This protocol describes a general procedure for the amide coupling of 5-bromopicolinic acid and isopropylamine using HATU as the coupling reagent.

Materials:

  • 5-Bromopicolinic acid

  • Isopropylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopicolinic acid (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add isopropylamine (1.2 equivalents) to the reaction mixture.

  • Slowly add DIPEA (2.5 equivalents) to the stirring solution.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 5-Bromopicolinic Acid in Anhydrous DMF B 2. Add HATU A->B C 3. Add Isopropylamine B->C D 4. Add DIPEA C->D E 5. Stir at Room Temperature (4-12h) D->E F 6. Aqueous Workup (EtOAc, HCl, NaHCO3, Brine) E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I troubleshooting_low_yield Start Low Yield Observed Q1 Check Reagent Quality (Anhydrous Solvents, Fresh Reagents) Start->Q1 Q2 Review Stoichiometry (Acid:Amine:Coupling Reagent:Base) Q1->Q2 If pure Sol1 Use freshly dried solvents and high-purity reagents. Q1->Sol1 If impure Q3 Optimize Reaction Conditions (Time, Temperature) Q2->Q3 If correct Sol2 Ensure correct molar ratios are used. Q2->Sol2 If incorrect Q4 Consider Alternative Coupling Reagent Q3->Q4 If optimized Sol3 Increase reaction time or gently heat the mixture. Q3->Sol3 If not optimized Sol4 Switch to a more potent coupling reagent (e.g., COMU). Q4->Sol4

Technical Support Center: 5-Bromo-N-isopropylpicolinamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Bromo-N-isopropylpicolinamide.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

The primary impurities in crude this compound typically arise from the synthetic route. Assuming the common synthetic pathway of amidating 5-bromopicolinic acid with isopropylamine, the following impurities are probable:

  • Unreacted Starting Materials:

    • 5-Bromopicolinic acid

    • Isopropylamine (usually volatile and easily removed)

  • Reagent Residues:

    • Coupling agents (e.g., DCC, EDC) and their byproducts (e.g., DCU, EDU)

    • Catalysts (e.g., DMAP)

  • Side-Reaction Products:

    • Products of side reactions involving the coupling agents.

    • Potential for dimerization or polymerization, though less common under controlled conditions.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main compound and non-volatile impurities. A reversed-phase C18 column is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and helps in the identification of unknown impurity peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying any residual volatile impurities, such as solvents.

Troubleshooting Guides

Problem 1: Persistent Presence of Starting Material (5-Bromopicolinic Acid) after Purification.

Question: My HPLC analysis consistently shows a peak corresponding to 5-bromopicolinic acid, even after column chromatography. What can I do?

Answer: The acidic nature of 5-bromopicolinic acid can sometimes make its removal challenging with standard silica gel chromatography. Here are a few strategies to address this:

  • Aqueous Wash: Before chromatographic purification, perform an aqueous workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The basic wash will deprotonate the carboxylic acid, making it soluble in the aqueous layer and thus separating it from your desired amide product in the organic layer.

  • Modified Column Chromatography:

    • Addition of a Base: Streaking of the desired amine product can occur on acidic silica gel. To mitigate this and improve the separation from the acidic starting material, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which may offer a different selectivity profile.

Problem 2: The Product is an Oil and Fails to Crystallize.

Question: I have isolated my this compound as an oil, and I am struggling to induce crystallization. How can I obtain a solid product?

Answer: "Oiling out" is a common issue when impurities are present. The following techniques can be employed to induce crystallization:

  • Trituration: Stir the oil with a solvent in which this compound is sparingly soluble, but the impurities are more soluble. Good starting solvents for trituration include hexanes or a mixture of hexanes and a small amount of ethyl acetate. This process can often wash away impurities and encourage the product to solidify.

  • Solvent-Antisolvent Recrystallization: Dissolve the oily product in a minimal amount of a good solvent (e.g., ethanol, ethyl acetate). Then, slowly add an anti-solvent (a solvent in which the product is insoluble, e.g., hexanes, heptane, or cold water) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid this compound, add a single seed crystal to the supersaturated solution to initiate crystallization.

Data Presentation

Table 1: Troubleshooting Summary for Common Purification Issues

ProblemPossible CauseRecommended Solution(s)
Low Yield after Recrystallization Using too much solvent; cooling the solution too quickly.Use the minimum amount of hot solvent to dissolve the product; allow for slow cooling to room temperature before placing in an ice bath.
"Oiling Out" during Recrystallization High impurity content; rapid cooling.Try trituration, use a co-solvent system, or cool the solution more slowly.
Streaking on TLC/Column Chromatography Interaction of the basic picolinamide with acidic silica gel.Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase.
Persistent Acidic Impurity Incomplete removal of 5-bromopicolinic acid.Perform an acid-base extraction prior to chromatography.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of 5-Bromopicolinic Acid
  • Dissolution: Dissolve the crude this compound in ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL). Check the pH of the aqueous layer to ensure it is basic.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product, now free of acidic impurities.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.4. If streaking is observed, add 0.5% triethylamine to the TLC solvent system.

  • Column Packing: Pack a silica gel column with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate) often provides better separation. Remember to include the same percentage of triethylamine in your column eluent as determined by TLC.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow General Purification Workflow for this compound Crude Crude this compound Analysis1 Purity Assessment (TLC, HPLC) Crude->Analysis1 AcidBase Acid-Base Extraction (if acidic impurities are present) Analysis1->AcidBase Acidic Impurities? ColumnChrom Silica Gel Column Chromatography (with triethylamine if needed) Analysis1->ColumnChrom No Acidic Impurities AcidBase->ColumnChrom Fractions Collect and Analyze Fractions (TLC) ColumnChrom->Fractions PureFractions Combine Pure Fractions Fractions->PureFractions SolventEvap Solvent Evaporation PureFractions->SolventEvap FinalProduct Pure this compound SolventEvap->FinalProduct If solid Recrystallization Recrystallization/Trituration (if product is an oil or further purification is needed) SolventEvap->Recrystallization Analysis2 Final Purity Analysis (HPLC, NMR, LC-MS) FinalProduct->Analysis2 Recrystallization->FinalProduct

Caption: A general workflow for the purification of this compound.

Troubleshooting_Tree Troubleshooting Common Purification Issues Start Crude Product IsSolid Is the product a solid? Start->IsSolid IsPure Is the solid pure by TLC/HPLC? IsSolid->IsPure Yes IsOil Product is an oil IsSolid->IsOil No YesPure Purification Complete IsPure->YesPure Yes NoPure Recrystallize or perform column chromatography IsPure->NoPure No NoPure->YesPure Triturate Triturate with Hexanes/EtOAc IsOil->Triturate DidSolidify Did it solidify? Triturate->DidSolidify YesSolidify Check purity of solid DidSolidify->YesSolidify Yes NoSolidify Perform column chromatography DidSolidify->NoSolidify No YesSolidify->IsPure NoSolidify->YesPure

Technical Support Center: Synthesis of 5-Bromo-N-isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-N-isopropylpicolinamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, focusing on the amide coupling reaction between 5-bromopicolinic acid and isopropylamine.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Below is a troubleshooting guide to address this issue.

  • Incomplete Reaction: The amide coupling reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time or gently heating the mixture, depending on the stability of your reagents.

  • Inefficient Amide Coupling Reagent: The choice of coupling reagent is critical for achieving high yields.

    • Solution: While various coupling reagents can be used, some are more effective than others for specific substrates. Consider screening different classes of coupling reagents, such as carbodiimides (e.g., EDC, DCC), phosphonium salts (e.g., PyBOP), or uronium salts (e.g., HATU, TSTU). The choice of reagent can significantly impact the yield.

  • Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate, leading to the formation of the starting carboxylic acid and reducing the yield of the desired amide.

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and store reagents in a desiccator to minimize exposure to atmospheric moisture.

  • Suboptimal Reaction Conditions: The reaction temperature, solvent, and base can all affect the reaction outcome.

    • Solution: The reaction is typically performed at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial. The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to avoid side reactions. Common solvents for this reaction include dichloromethane (DCM) or N,N-dimethylformamide (DMF).

Q2: I am observing significant impurity formation. What are the common side reactions and how can I minimize them?

A2: The formation of impurities is a common challenge. Understanding the potential side reactions is key to minimizing their formation.

  • Unreacted Starting Materials: The most common impurities are often unreacted 5-bromopicolinic acid and isopropylamine.

    • Solution: Ensure the stoichiometry of the reagents is correct. Using a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent can help drive the reaction to completion. Effective purification, such as column chromatography, is essential to remove any unreacted starting materials.

  • Byproducts from the Coupling Reagent: Many coupling reagents generate byproducts that need to be removed during workup. For example, carbodiimide reagents like DCC and EDC form urea byproducts.

    • Solution: The choice of coupling reagent can influence the ease of byproduct removal. For instance, the urea byproduct from EDC is water-soluble and can be removed with an aqueous wash. The byproduct from DCC, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can often be removed by filtration.

  • Epimerization: If there are chiral centers adjacent to the carbonyl group, there is a risk of epimerization, especially with prolonged reaction times or elevated temperatures.

    • Solution: While not directly applicable to this compound, it is a critical consideration for analogues with chiral centers. To minimize this risk, use coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) and maintain a low reaction temperature.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Purification of this compound typically involves standard organic chemistry techniques.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is often the first step. This usually involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally a brine wash.

  • Column Chromatography: For high purity, column chromatography on silica gel is the most effective method.

    • Troubleshooting Streaking: Amine-containing compounds can sometimes streak on silica gel due to interactions with acidic silanol groups. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent system (e.g., hexane/ethyl acetate).

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure material.

Data Presentation

The selection of the amide coupling reagent can influence the reaction yield. The following table summarizes typical yields for the synthesis of picolinamides using different coupling reagents, based on literature for similar amide bond formations.

Coupling ReagentBaseSolventTypical Yield (%)Purity (%)
HATUDIPEAIsopropylacetate8895
HATUTEADMF55Not Reported
TSTUDIPEADMF--
CDINoneTHF--

Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented is for illustrative purposes based on analogous reactions.

Experimental Protocols

Below is a general experimental protocol for the synthesis of this compound.

Materials:

  • 5-Bromopicolinic acid

  • Isopropylamine

  • Amide coupling reagent (e.g., HATU, TSTU, or EDC/HOBt)

  • Non-nucleophilic base (e.g., DIPEA or TEA)

  • Anhydrous solvent (e.g., DCM or DMF)

  • Standard laboratory glassware and purification equipment

Procedure (using HATU as the coupling reagent):

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopicolinic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Slowly add isopropylamine (1.2 eq.) to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete (typically within 2-4 hours), quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure this compound.

Mandatory Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve Dissolve 5-Bromopicolinic Acid in Anhydrous Solvent Start->Dissolve 1. Add_Reagents Add Coupling Reagent and Base Dissolve->Add_Reagents 2. Add_Amine Add Isopropylamine Add_Reagents->Add_Amine 3. Stir Stir at Room Temperature Add_Amine->Stir 4. Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor 5. Quench Quench with Water Monitor->Quench 6. Extract Extract with Organic Solvent Quench->Extract 7. Wash Aqueous Washes Extract->Wash 8. Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate 9. Purify Column Chromatography Dry_Concentrate->Purify 10. End End Purify->End 11. Side_Reactions Start 5-Bromopicolinic Acid + Isopropylamine Desired_Product This compound Start->Desired_Product Amide Coupling (Desired Pathway) Side_Product1 Unreacted Starting Materials Start->Side_Product1 Incomplete Reaction Side_Product2 Coupling Reagent Byproducts (e.g., Urea) Start->Side_Product2 Reagent Decomposition Side_Product3 Hydrolysis of Activated Ester Start->Side_Product3 Presence of Water

Technical Support Center: Improving the Solubility of 5-Bromo-N-isopropylpicolinamide for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the solubility of 5-Bromo-N-isopropylpicolinamide in biological assays.

Troubleshooting Guide

Low aqueous solubility is a common hurdle in biological assays that can lead to inaccurate and irreproducible results. If you are encountering issues with the solubility of this compound, this guide will help you identify the problem and find a suitable solution.

Initial Assessment: Determining Solubility

Before attempting to improve the solubility of this compound, it is crucial to first determine its approximate solubility in your specific assay buffer. This can be achieved through a simple experimental protocol.

Experimental Protocol: Kinetic Solubility Assay

This method provides a rapid estimation of the solubility of your compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer (e.g., PBS, cell culture medium)

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring absorbance or nephelometry

  • Multichannel pipette

Procedure:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Transfer a small, equal volume (e.g., 1-2 µL) of each DMSO concentration into the wells of a 96-well plate.

  • Add a fixed volume of your aqueous assay buffer to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (ideally ≤0.5%) to avoid solvent toxicity in cell-based assays.

  • Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours), allowing for equilibration.

  • Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in turbidity or absorbance indicates precipitation.

  • The highest concentration that remains clear is your approximate kinetic solubility.

Troubleshooting Low Solubility

If the determined solubility is insufficient for your experimental needs, the following workflow can guide you in selecting an appropriate method to enhance it.

Workflow for Improving Compound Solubility

Solubility_Workflow start Start: Poorly Soluble This compound check_solubility Determine Kinetic Solubility start->check_solubility is_sufficient Is Solubility Sufficient for Assay? check_solubility->is_sufficient end Proceed with Experiment is_sufficient->end Yes troubleshoot Select Solubility Enhancement Method is_sufficient->troubleshoot No method_cosolvent Co-solvent System (e.g., Ethanol, PEG) troubleshoot->method_cosolvent method_ph pH Adjustment (for ionizable compounds) troubleshoot->method_ph method_cyclodextrin Cyclodextrin Complexation troubleshoot->method_cyclodextrin method_solid_dispersion Solid Dispersion (Amorphous Form) troubleshoot->method_solid_dispersion validate Validate Method: Re-determine Solubility & Check for Compound Stability/Activity method_cosolvent->validate method_ph->validate method_cyclodextrin->validate method_solid_dispersion->validate is_validated Is Method Validated? validate->is_validated is_validated->end Yes is_validated->troubleshoot No, Try Another Method

Caption: Decision workflow for enhancing the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if my this compound precipitates in my aqueous assay buffer?

A1: The first and simplest step is to prepare a high-concentration stock solution in an organic solvent where the compound is freely soluble, such as dimethyl sulfoxide (DMSO). You can then dilute this stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough to not affect your biological system (typically below 0.5% for DMSO).

Q2: I am still observing precipitation even when using a DMSO stock solution. What should I do next?

A2: If direct dilution from a DMSO stock is unsuccessful, you can try several methods:

  • Use of Co-solvents: A mixture of solvents can sometimes enhance solubility more than a single solvent. You can try preparing your stock solution in a mixture of DMSO and another organic solvent like ethanol or polyethylene glycol (PEG).

  • pH Adjustment: If this compound has an ionizable group, adjusting the pH of your buffer can significantly impact its solubility. For a basic compound, lowering the pH might increase solubility, while for an acidic compound, increasing the pH could be beneficial.

  • Warming the Solution: Gently warming the aqueous buffer before adding the compound stock can sometimes help in dissolving the compound. However, be cautious about the thermal stability of your compound.

Q3: Are there more advanced techniques I can use in a research lab to improve solubility?

A3: Yes, for more persistent solubility issues, you can consider the following lab-scale techniques:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. You can dissolve the cyclodextrin in your aqueous buffer before adding the compound.

  • Solid Dispersion: This technique involves dispersing the compound in an inert carrier matrix at the solid state. A simple lab-scale method is the solvent evaporation method.

Experimental Protocol: Solid Dispersion by Solvent Evaporation

Materials:

  • This compound

  • A water-soluble carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • A volatile organic solvent in which both the compound and the carrier are soluble (e.g., methanol, ethanol)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve both this compound and the chosen carrier in the organic solvent in a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.

  • Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Scrape the solid dispersion from the flask. This solid can then be dissolved in your aqueous assay buffer. The amorphous form of the compound in the dispersion often exhibits higher solubility.

Q4: How might this compound be affecting the cells in my assay?

A4: Picolinamide derivatives have been shown to interact with various cellular signaling pathways. One of the key pathways that could be influenced is the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 Akt Akt mTOR mTOR Apoptosis_Inhibition Inhibition of Apoptosis Cell_Growth Cell Growth & Proliferation

5-Bromo-N-isopropylpicolinamide stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and potential degradation of 5-Bromo-N-isopropylpicolinamide for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3] Protect from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended. Avoid repeated freeze-thaw cycles if stored in solution.

Q2: What are the known or potential degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to degradation under certain conditions. The primary potential degradation pathways include:

  • Hydrolysis: The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of 5-bromopicolinic acid and isopropylamine.

  • Oxidation: The pyridine ring and the isopropyl group may be susceptible to oxidation, especially in the presence of strong oxidizing agents or under prolonged exposure to air and light.

  • Photodegradation: Exposure to UV light may induce degradation. The extent and nature of photodegradation products are not fully characterized but are a potential source of impurities.

Q3: What are the likely degradation products of this compound?

Under forced degradation conditions, the following are potential degradation products:

  • 5-bromopicolinic acid: Formed via hydrolysis of the amide bond.

  • Isopropylamine: Also formed via hydrolysis of the amide bond.

  • Oxidized derivatives: Products resulting from the oxidation of the pyridine ring or the N-isopropyl group.

  • Debrominated species: Loss of the bromine atom from the pyridine ring is a possibility under certain reductive or photolytic conditions.

Troubleshooting Guide

Issue 1: Inconsistent results or appearance of unknown peaks in HPLC analysis.

  • Possible Cause 1: On-column degradation. The HPLC mobile phase or column conditions may be inducing degradation of the compound.

    • Troubleshooting Step:

      • Assess the pH of the mobile phase. If highly acidic or basic, consider using a more neutral mobile phase.

      • Evaluate the column temperature. High temperatures can accelerate degradation.

      • Inject a freshly prepared sample and compare it with a sample that has been sitting in the autosampler.

  • Possible Cause 2: Degradation in solution. The compound may be degrading in the dissolution solvent prior to analysis.

    • Troubleshooting Step:

      • Prepare samples immediately before analysis.

      • Investigate the stability of the compound in different solvents.

      • If using aqueous solutions, control the pH with a suitable buffer.

Issue 2: Changes in the physical appearance (color, texture) of the solid compound.

  • Possible Cause: Improper storage or exposure to environmental factors.

    • Troubleshooting Step:

      • Review storage conditions. Ensure the container is tightly sealed and protected from light and moisture.[1][2][3]

      • If discoloration is observed, it is recommended to re-test the purity of the material before use.

      • Consider storing the material under an inert atmosphere (e.g., argon or nitrogen) if it is found to be particularly sensitive to oxidation.

Stability Data Summary

The following tables summarize hypothetical data from forced degradation studies on this compound. These studies are essential for understanding the stability profile of the compound.[4]

Table 1: Summary of Forced Degradation Studies

Stress ConditionTimeTemperature% DegradationMajor Degradation Products
0.1 M HCl24 h60°C15%5-bromopicolinic acid, Isopropylamine
0.1 M NaOH24 h60°C25%5-bromopicolinic acid, Isopropylamine
3% H₂O₂24 h25°C8%Oxidized derivatives
UV Light (254 nm)48 h25°C12%Photolytic degradation products
Heat (Dry)72 h80°C5%Minor unidentified products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 48 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 72 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, typically coupled with a mass spectrometer (LC-MS) to identify the degradation products.[4]

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Unknown HPLC Peaks start Inconsistent Results / Unknown HPLC Peaks check_degradation Potential Degradation? start->check_degradation on_column On-Column Degradation? check_degradation->on_column Yes no_degradation Other Issue: - Contamination - Instrument error check_degradation->no_degradation No in_solution Degradation in Solution? on_column->in_solution No adjust_hplc Adjust HPLC Method: - Modify mobile phase pH - Reduce column temperature on_column->adjust_hplc Yes fresh_sample Prepare Fresh Sample: - Analyze immediately - Test different solvents in_solution->fresh_sample Yes in_solution->no_degradation No resolve Issue Resolved adjust_hplc->resolve fresh_sample->resolve

Caption: Troubleshooting workflow for unexpected HPLC results.

G cluster_pathway Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (e.g., H₂O₂) parent->oxidation photolysis Photodegradation (UV Light) parent->photolysis prod_hydrolysis 5-bromopicolinic acid + Isopropylamine hydrolysis->prod_hydrolysis prod_oxidation Oxidized Derivatives oxidation->prod_oxidation prod_photolysis Photolytic Products photolysis->prod_photolysis

Caption: Potential degradation pathways for this compound.

References

How to avoid debromination of 5-Bromo-N-isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-N-isopropylpicolinamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the common side reaction of debromination during synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem?

A1: Debromination, specifically hydrodebromination, is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom. This leads to the formation of N-isopropylpicolinamide as a byproduct, which reduces the yield of your desired product and complicates purification.

Q2: Under what conditions does debromination of this compound typically occur?

A2: Debromination is most commonly observed during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. It can also occur during certain reduction reactions. The primary cause is often the formation of a palladium-hydride (Pd-H) species which can reductively cleave the C-Br bond.[1][2]

Q3: What are the common sources of hydrides that lead to debromination?

A3: Hydride sources in a reaction can include:

  • Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of hydride species.[1] Amine bases can also act as hydride donors.

  • Solvents: Protic solvents like alcohols and even trace amounts of water can be hydride sources. Some aprotic polar solvents like DMF can also decompose to generate hydrides.

  • Impurities: Trace impurities in reagents or starting materials can sometimes act as hydrogen donors.

Q4: How does the choice of catalyst and ligand affect debromination?

A4: The catalyst and ligand system plays a crucial role. Highly active palladium catalysts can sometimes favor the debromination pathway. The electronic and steric properties of the phosphine ligand significantly influence the relative rates of the desired cross-coupling versus the undesired debromination. Bulky, electron-rich ligands often promote the desired reductive elimination to form the product over the hydrodehalogenation pathway.[3]

Q5: How can I detect and quantify the debrominated byproduct?

A5: The most common methods for detecting and quantifying the debrominated byproduct, N-isopropylpicolinamide, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). By using an internal standard, you can accurately determine the ratio of your desired product to the debrominated byproduct.

Troubleshooting Guides

Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions

You are performing a Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound and observe a significant amount (>10%) of the debrominated byproduct.

Troubleshooting Workflow:

Debromination_Troubleshooting start Debromination Observed check_base Is a strong base (e.g., NaOtBu) being used? start->check_base change_base Switch to a weaker inorganic base (K3PO4, Cs2CO3, K2CO3) check_base->change_base Yes check_ligand Is the ligand optimal? check_base->check_ligand No change_base->check_ligand change_ligand Use a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) check_ligand->change_ligand No check_solvent Is a protic or reducible solvent being used (e.g., alcohols, DMF)? check_ligand->check_solvent Yes change_ligand->check_solvent change_solvent Switch to an aprotic, non-polar solvent (e.g., Toluene, Dioxane) check_solvent->change_solvent Yes check_temp Is the reaction temperature high? check_solvent->check_temp No change_solvent->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp Yes end Debromination Minimized check_temp->end No lower_temp->end

Caption: Troubleshooting workflow for debromination in cross-coupling reactions.

Data Presentation: Impact of Reaction Parameters on Debromination

The following tables provide representative data on how changing reaction parameters can affect the outcome of a Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Table 1: Effect of Base on Debromination

EntryBaseSolventTemperature (°C)Yield of Desired Product (%)Yield of Debrominated Product (%)
1NaOtBuDioxane1006530
2K3PO4Dioxane1008510
3Cs2CO3Dioxane100905
4K2CO3Dioxane100888

Table 2: Effect of Ligand on Debromination

EntryLigandBaseSolventTemperature (°C)Yield of Desired Product (%)Yield of Debrominated Product (%)
1PPh3K3PO4Dioxane1005045
2XPhosK3PO4Dioxane10092<5
3SPhosK3PO4Dioxane10094<5
4RuPhosK3PO4Dioxane10091<5

Table 3: Effect of Solvent on Debromination

EntrySolventBaseLigandTemperature (°C)Yield of Desired Product (%)Yield of Debrominated Product (%)
1DMFK3PO4SPhos1007520
2TolueneK3PO4SPhos10093<5
3DioxaneK3PO4SPhos10094<5

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol describes a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to minimize the formation of the debrominated byproduct.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd2(dba)3 (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K3PO4) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K3PO4.

  • Add the palladium catalyst (Pd2(dba)3) and the ligand (SPhos).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.[1]

  • Add the degassed 1,4-dioxane and water (typically a 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram:

Suzuki_Workflow prep Prepare Schlenk Flask (Dry, Inert Atmosphere) add_solids Add this compound, Arylboronic acid, K3PO4, Pd2(dba)3, and SPhos prep->add_solids purge Evacuate and Backfill with Inert Gas (3x) add_solids->purge add_solvents Add Degassed Dioxane/Water purge->add_solvents react Heat at 80-90 °C with Vigorous Stirring add_solvents->react monitor Monitor by TLC/LC-MS react->monitor workup Cool, Dilute, Wash, and Dry monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Desired Coupled Product purify->product

Caption: Experimental workflow for an optimized Suzuki-Miyaura coupling.

Protocol 2: Optimized Buchwald-Hartwig Amination to Minimize Debromination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound, designed to suppress debromination.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd2(dba)3 (2 mol%)

  • RuPhos (4 mol%)

  • Cesium Carbonate (Cs2CO3) (1.5 equiv)

  • Anhydrous, degassed Toluene

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add Cs2CO3 to a dry Schlenk flask.

  • In a separate vial, dissolve this compound, the amine, Pd2(dba)3, and RuPhos in anhydrous, degassed toluene.

  • Add the solution of the reactants to the Schlenk flask containing the base.

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Signaling Pathway Diagram: Competing Reactions in Catalysis

Catalytic_Cycle cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Debromination Pathway pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L2 oxidative_addition->pd_complex transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) pd_complex->transmetalation Nucleophile (e.g., Ar'B(OH)2 or R2NH) pd_hydride H-Pd(II)(Br)L2 pd_complex->pd_hydride Hydride Source (Base, Solvent) intermediate Ar-Pd(II)-Nu(L2) transmetalation->intermediate reductive_elimination Reductive Elimination intermediate->reductive_elimination reductive_elimination->pd0 product Desired Product (Ar-Nu) reductive_elimination->product reductive_elimination_h Reductive Elimination pd_hydride->reductive_elimination_h reductive_elimination_h->pd0 debrominated Debrominated Byproduct (Ar-H) reductive_elimination_h->debrominated

Caption: Competing catalytic pathways leading to desired product vs. debromination.

References

Technical Support Center: Optimizing Catalyst Selection for 5-Bromo-N-isopropylpicolinamide Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions with 5-Bromo-N-isopropylpicolinamide. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions to navigate challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no yield. What are the likely causes?

A1: Low or no yield in Suzuki-Miyaura coupling of this compound can stem from several factors. The electron-deficient nature of the pyridine ring generally favors oxidative addition, but other issues can arise.[1] Common problems include:

  • Inappropriate Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this substrate.[1]

  • Suboptimal Base Selection: The base is crucial for the transmetalation step.[2] Issues with its strength, solubility, or compatibility with other reagents can halt the catalytic cycle.[1]

  • Catalyst Deactivation: The presence of oxygen can lead to the oxidation of phosphine ligands and deactivation of the Pd(0) catalyst.[3] Additionally, the nitrogen atoms in the picolinamide scaffold can coordinate with the palladium center, leading to catalyst inhibition.[4]

  • Side Reactions: Competing reactions such as protodeboronation of the boronic acid, homocoupling, and hydrodehalogenation of the starting material can reduce the yield of the desired product.[1][5]

Q2: Which catalyst and ligand combination is a good starting point for the Suzuki coupling of this compound?

A2: For Suzuki couplings involving heteroaryl bromides, particularly those that are electron-deficient, a robust catalyst system is often required. A good starting point would be a palladium(II) precatalyst paired with a bulky, electron-rich phosphine ligand.[4] Consider systems like:

  • Palladium Source: Pd(OAc)₂, Pd₂(dba)₃[4]

  • Ligands: Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often effective for challenging substrates.[4][6]

Q3: I am attempting a Buchwald-Hartwig amination with this compound and observing minimal product formation. What should I troubleshoot?

A3: Similar to Suzuki coupling, the success of a Buchwald-Hartwig amination is highly dependent on the reaction components.[7] Key areas to troubleshoot include:

  • Catalyst and Ligand: The combination of a palladium precursor and a suitable ligand is paramount. Bulky, electron-rich phosphine ligands are generally preferred to facilitate both oxidative addition and reductive elimination.[8][9] For heteroaryl halides, ligands like Xantphos or BINAP can be effective.[7]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is commonly used, but if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[8]

  • Solvent Choice: Anhydrous and degassed solvents are essential. Toluene is a common choice for these reactions.[7][8]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, which can cause decomposition. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[3]

Q4: How do I minimize side reactions like homocoupling and hydrodehalogenation?

A4: The formation of side products indicates that while the catalyst is active, undesired pathways are competing with the cross-coupling.[1]

  • To minimize homocoupling: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere, as oxygen can promote the oxidation of the Pd(0) catalyst to Pd(II), which can facilitate homocoupling.[5][10]

  • To minimize hydrodehalogenation: This side reaction can sometimes be influenced by the solvent or the presence of impurities that act as a hydrogen source. Using a well-defined precatalyst and ensuring the purity of all reagents can help.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Step
Incorrect Catalyst System Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a G3/G4 Buchwald precatalyst) and a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[4][6]
Inappropriate Base Screen a range of bases with varying strengths and solubilities (e.g., NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄).[8][11]
Insufficient Temperature Gradually increase the reaction temperature. Some cross-couplings of less reactive halides require higher temperatures to proceed.[10]
Catalyst Deactivation Ensure the solvent is rigorously degassed and the reaction is maintained under a strict inert atmosphere. Consider using a more robust precatalyst.[3][4]
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
Potential Cause Troubleshooting Step
Oxygen in Reaction Mixture Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[10]
Impurities in Reagents Ensure all reagents, especially the boronic acid or amine coupling partner, are pure. Impurities can interfere with the catalytic cycle.[10]
Suboptimal Ligand The choice of ligand can influence selectivity. Screening different ligands may identify one that favors the desired cross-coupling over side reactions.

Catalyst and Condition Screening Data (Hypothetical Data Based on Similar Substrates)

The following tables provide a summary of catalyst systems and reaction conditions that have been reported for the cross-coupling of similar bromo-pyridine derivatives. This data can serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)1,4-dioxane/water (4:1)10070-95
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene11065-90
PdCl₂(dppf) (5)-K₂CO₃ (2)DME/water (4:1)8060-85

Data is representative for similar heteroaryl bromide substrates and should be optimized for this compound.

Table 2: Buchwald-Hartwig Amination Conditions
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
Pd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene10075-98
Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)1,4-dioxane11070-92
BrettPhos Pd G3 (2)-LHMDS (1.5)THF8080-95

Data is representative for similar heteroaryl bromide substrates and should be optimized for this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2-3 equiv.).[4]

  • In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) to the reaction vessel via syringe.

  • Add the catalyst/ligand mixture to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[7]

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent (e.g., toluene).[7]

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).[7]

  • Once complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove palladium residues.[7]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[7]

  • Concentrate the organic layer and purify the crude product by flash column chromatography.[7]

Visualizations

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Coupling Partner - Base start->reagents inert_atm Establish Inert Atmosphere reagents->inert_atm catalyst_prep Prepare Catalyst System: - Pd Precatalyst - Ligand catalyst_prep->inert_atm solvent_add Add Degassed Solvent inert_atm->solvent_add reaction Heat and Stir solvent_add->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: Generalized experimental workflow for cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ pd2_r1r2 R¹-Pd(II)L₂(R²) transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR¹R² pd2_amine_complex [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)L₂(NR¹R²) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR¹R²

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-N-isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 5-Bromo-N-isopropylpicolinamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent method involves the amidation of a 5-bromopicolinic acid derivative with isopropylamine. This can be achieved through several pathways, primarily:

  • Acid Chloride Formation: Conversion of 5-bromopicolinic acid to 5-bromopicolinoyl chloride using a chlorinating agent (e.g., thionyl chloride, oxalyl chloride), followed by reaction with isopropylamine.

  • Direct Amide Coupling: Using a coupling agent (e.g., HATU, HOBt/EDC, T3P) to directly form the amide bond between 5-bromopicolinic acid and isopropylamine.

Q2: What are the critical parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to monitor during scale-up include:

  • Temperature Control: Exothermic reactions, particularly during the formation of the acid chloride and the subsequent amidation, require careful temperature management to prevent side reactions and impurity formation.[1]

  • Mixing Efficiency: Ensuring homogenous mixing is crucial for consistent reaction kinetics and to avoid localized "hot spots" or areas of high reagent concentration.[1]

  • Reagent Addition Rate: Slow and controlled addition of reagents is critical, especially for reactive intermediates, to maintain temperature and minimize side product formation.

  • Reaction Completeness: Monitoring the reaction progress using techniques like HPLC or TLC is essential to determine the optimal reaction time and ensure complete conversion.

  • Crystallization and Isolation: Controlled cooling and solvent selection are vital for achieving the desired crystal form, purity, and yield of the final product.

Q3: What are the typical impurities encountered, and how can they be minimized?

A3: Common impurities may include unreacted starting materials (5-bromopicolinic acid, isopropylamine), over-acylated byproducts (if the amine is not added carefully), and impurities from the coupling reagents. Minimization strategies include:

  • Ensuring the use of high-purity starting materials.

  • Optimizing the stoichiometry of reagents.

  • Controlling the reaction temperature.

  • Implementing an appropriate work-up and purification procedure, such as recrystallization or column chromatography.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Monitor the reaction using HPLC or TLC to ensure it has gone to completion.- Increase reaction time or temperature, if appropriate for the stability of the product.- Ensure the coupling agent is active and used in the correct stoichiometric amount.
Product loss during work-up or isolation.- Optimize the extraction and crystallization solvents to minimize product solubility in the aqueous phase or mother liquor.- Ensure the pH is optimized for product precipitation during work-up.
Side reactions.- Control the reaction temperature carefully, especially during the addition of reactive reagents.- Investigate alternative coupling agents that may be more selective.
Poor Product Purity Incomplete conversion of starting materials.- As above, ensure the reaction goes to completion.
Formation of byproducts.- Optimize reaction conditions (temperature, addition rate) to minimize side reactions.- Recrystallize the crude product from a suitable solvent system to remove impurities.
Residual solvent.- Dry the product under vacuum at an appropriate temperature to remove residual solvents.
Reaction Stalls Deactivation of coupling agent or catalyst.- Ensure reagents are anhydrous, as moisture can deactivate many coupling agents.- Add a fresh portion of the coupling agent or catalyst if necessary.
Poor mixing.- Increase the agitation speed to ensure proper mixing of the reactants, especially in a large reactor.[1]
Exotherm and Temperature Control Issues High concentration of reactants.- Dilute the reaction mixture with an appropriate solvent.- Control the rate of addition of the limiting reagent.
Inefficient heat transfer in a large reactor.[1]- Ensure the reactor's cooling system is functioning correctly.- Consider a jacketed reactor with a suitable heat transfer fluid.

Experimental Protocols

Synthesis of this compound via Acid Chloride Intermediate

Step 1: Formation of 5-Bromopicolinoyl Chloride

  • To a stirred suspension of 5-bromopicolinic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Concentrate the reaction mixture under reduced pressure to remove excess chlorinating agent and solvent, yielding the crude 5-bromopicolinoyl chloride, which is typically used directly in the next step.

Step 2: Amidation with Isopropylamine

  • Dissolve the crude 5-bromopicolinoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • In a separate vessel, dissolve isopropylamine (1.5-2.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 2.0-2.5 eq) in the same solvent.

  • Cool the amine solution to 0-5 °C.

  • Slowly add the solution of 5-bromopicolinoyl chloride to the stirred amine solution, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion as monitored by TLC or HPLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with a dilute acid solution (e.g., 1M HCl), followed by a dilute base solution (e.g., saturated NaHCO3), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amidation

ParameterMethod A: Acid ChlorideMethod B: Direct Coupling
Activating Agent Thionyl Chloride/Oxalyl ChlorideHATU/EDC
Base Triethylamine/DIPEADIPEA/N-Methylmorpholine
Solvent Dichloromethane/TolueneDMF/Acetonitrile
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Yield 85-95%80-90%
Key Advantage High reactivity and yield.Milder reaction conditions.
Key Disadvantage Harsh reagents, potential for side reactions.Cost of coupling reagents.

Visualizations

Synthesis_Pathway A 5-Bromopicolinic Acid B 5-Bromopicolinoyl Chloride A->B Step 1 reagent1 + SOCl2 or (COCl)2 C This compound B->C Step 2 reagent2 + Isopropylamine, Base

Caption: Synthesis pathway for this compound.

Workflow start Start: Reagent Preparation step1 Step 1: Acid Chloride Formation (or Direct Coupling Activation) start->step1 step2 Step 2: Amidation Reaction step1->step2 workup Work-up and Extraction step2->workup purification Purification (Recrystallization) workup->purification analysis Final Product Analysis (QC) purification->analysis end End: Isolated Product analysis->end

Caption: Experimental workflow for synthesis and purification.

Troubleshooting_Tree issue Low Yield? incomplete_rxn Incomplete Reaction? issue->incomplete_rxn Yes workup_loss Product Loss in Work-up? issue->workup_loss No side_reaction Side Reaction? incomplete_rxn->side_reaction No solution1 Increase reaction time/temp Check reagent activity incomplete_rxn->solution1 Yes workup_loss->side_reaction No solution2 Optimize extraction/crystallization Adjust pH workup_loss->solution2 Yes solution3 Improve temperature control Consider alternative reagents side_reaction->solution3 Yes

Caption: Troubleshooting decision tree for low yield issues.

References

Common pitfalls in the characterization of 5-Bromo-N-isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the characterization of 5-Bromo-N-isopropylpicolinamide. The information is based on established analytical techniques and chemical principles applicable to related brominated heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The primary analytical techniques for the characterization of this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and quantification, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in complex matrices, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[1][2]

Q2: What are the expected stability issues with this compound in solution?

Q3: What are common impurities or byproducts that might be observed during the synthesis of this compound?

A3: Synthesis of related N-alkylpicolinamides can sometimes result in the formation of side-products.[4] Potential impurities could include unreacted starting materials such as 5-bromopicolinic acid, or byproducts from incomplete reaction or side reactions. Purification by column chromatography is often necessary to isolate the desired product.[5]

Q4: How can I improve the solubility of this compound for analysis?

A4: For stock solutions, using a polar aprotic solvent like dimethyl sulfoxide (DMSO) is a common strategy.[3] For aqueous buffers used in analytical methods like HPLC, adjusting the pH may be necessary to enhance solubility. It is advisable to determine the isoelectric point of the molecule to avoid pH ranges with minimum solubility.

Troubleshooting Guides

HPLC Analysis Issues
Issue Potential Cause Recommended Action
Poor peak shape or splitting Co-elution with an impurity, column degradation, or inappropriate mobile phase pH.Optimize the mobile phase composition and gradient. Ensure the mobile phase pH is compatible with the analyte's pKa. Use a new column to rule out degradation.
Inconsistent retention times Fluctuation in mobile phase composition, temperature, or flow rate.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature. Check the HPLC pump for proper functioning.
Loss of compound peak over time Degradation of the analyte in the sample vial.[3]Prepare samples fresh before analysis. Use an autosampler with temperature control if available. Investigate the stability of the compound in the chosen solvent.
Mass Spectrometry (MS) Analysis Issues
Issue Potential Cause Recommended Action
No molecular ion peak observed Inefficient ionization or in-source fragmentation.Optimize ionization source parameters (e.g., electrospray voltage, gas flow). Try a softer ionization technique if available.
Ambiguous fragmentation pattern Complex fragmentation pathways or presence of multiple components.Perform tandem MS (MS/MS) to isolate the precursor ion and obtain a cleaner fragmentation spectrum. Compare the observed fragments with theoretical fragmentation patterns.
Isotopic pattern does not match The presence of bromine should result in a characteristic M and M+2 isotopic pattern with nearly equal intensity. If this is not observed, it could indicate the absence of bromine or the presence of interfering ions.Acquire the mass spectrum with sufficient resolution to clearly observe the isotopic pattern.[5] Check for co-eluting species that may be suppressing or overlapping with the target ion.

Experimental Protocols

General Protocol for RP-HPLC Analysis

A general method for analyzing this compound using RP-HPLC with UV detection is outlined below. This should be optimized for your specific instrumentation and sample matrix.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (likely around 254 nm).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.1 mg/mL.[2]

General Protocol for ¹H NMR Sample Preparation
  • Sample Amount: Weigh approximately 5-10 mg of the purified compound.[5]

  • Solvent: Dissolve the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[5]

  • Internal Standard: Addition of an internal standard (e.g., tetramethylsilane, TMS) may be necessary for chemical shift referencing.

  • Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Synthesis of this compound purification Column Chromatography synthesis->purification hplc RP-HPLC (Purity Assessment) purification->hplc lcms LC-MS/MS (Identity Confirmation) purification->lcms nmr NMR Spectroscopy (Structure Elucidation) purification->nmr

Caption: A general experimental workflow for the synthesis and characterization of this compound.

troubleshooting_logic cluster_purity Purity Issues cluster_stability Stability Issues cluster_instrument Instrument Issues start Inconsistent Analytical Results check_purity Check Purity via HPLC start->check_purity check_stability Assess Sample Stability start->check_stability check_instrument Verify Instrument Performance start->check_instrument multiple_peaks Multiple Peaks Observed? check_purity->multiple_peaks degradation Degradation Observed? check_stability->degradation calibration Is Instrument Calibrated? check_instrument->calibration purify Re-purify Sample multiple_peaks->purify Yes prepare_fresh Prepare Fresh Sample degradation->prepare_fresh Yes recalibrate Recalibrate Instrument calibration->recalibrate No

Caption: A logical troubleshooting guide for addressing inconsistent analytical results.

References

Validation & Comparative

A Comparative Guide to Picolinamide Derivatives: Benchmarking Performance in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The picolinamide scaffold is a versatile and privileged structure in medicinal chemistry, giving rise to a diverse range of therapeutic agents. This guide provides a comparative analysis of picolinamide derivatives, focusing on their performance in key therapeutic areas: antibacterial, anticancer, and acetylcholinesterase inhibition. While direct comparative experimental data for 5-Bromo-N-isopropylpicolinamide is limited in publicly available literature, this guide will compare its structural analogues and other key picolinamide derivatives to provide a benchmark for its potential activities and to highlight areas for future research.

Antibacterial Activity of Picolinamide Derivatives

Picolinamide derivatives have emerged as potent antibacterial agents, particularly against the urgent threat of Clostridioides difficile. The structural variations on the picolinamide core significantly influence their potency and selectivity.

Quantitative Performance Comparison: Antibacterial Activity
CompoundTarget OrganismMIC (µg/mL)Selectivity (MIC MRSA / MIC C. difficile)Reference
Picolinamide 87C. difficile ATCC 432550.1251024[1]
Isonicotinamide 4C. difficile ATCC 432550.25<16[1]
VancomycinC. difficile ATCC 43255-0.5 - 64[1]
MetronidazoleC. difficile ATCC 43255-4 - 128[1]
FidaxomicinC. difficile ATCC 43255-1 - 512[1]

Key Insights: The substitution pattern on the picolinamide ring is critical for antibacterial selectivity. For instance, the 2,4-substituted picolinamide 87 exhibits exquisite selectivity for C. difficile over MRSA, a significant advantage over the less selective isonicotinamide 4 and even some clinically used antibiotics.[1] The structural features of this compound suggest it warrants investigation for antibacterial activity, particularly against Gram-positive pathogens.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of picolinamide derivatives is typically determined by broth microdilution assays following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow for MIC Determination

prep Prepare serial dilutions of picolinamide derivatives in microtiter plates inoc Inoculate with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) prep->inoc incubate Incubate plates under appropriate conditions (e.g., 37°C for 24-48h, anaerobic for C. difficile) inoc->incubate read Determine MIC as the lowest concentration with no visible bacterial growth incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity of Picolinamide Derivatives

Several picolinamide derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of kinases such as Aurora-B and VEGFR-2.

Quantitative Performance Comparison: Anticancer Activity (IC50)
CompoundCell LineIC50 (µM)TargetReference
Compound 6p (N-methylpicolinamide-4-thiol derivative)HepG2 (Liver Cancer)2.23Aurora-B kinase[2]
SorafenibHepG2 (Liver Cancer)16.30Multiple kinases[2]
Picolinamide-based derivative 8jA549 (Lung Cancer)12.5VEGFR-2
Picolinamide-based derivative 8lHepG2 (Liver Cancer)18.2VEGFR-2
AxitinibA549 (Lung Cancer)22.4VEGFR-2

Key Insights: Modifications to the picolinamide scaffold can lead to potent and selective anticancer agents. Compound 6p, a N-methylpicolinamide-4-thiol derivative, shows significantly improved potency against the HepG2 cell line compared to the established drug sorafenib, highlighting the potential of this chemical class.[2] Furthermore, other derivatives have shown promise as VEGFR-2 inhibitors. The 5-bromo substitution in this compound could enhance its anticancer properties through halogen bonding interactions with target proteins.

Experimental Protocol: MTT Cell Viability Assay

The cytotoxic effects of picolinamide derivatives on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Workflow

seed Seed cancer cells in 96-well plates and allow to adhere treat Treat cells with various concentrations of picolinamide derivatives seed->treat incubate Incubate for a specified period (e.g., 48-72h) treat->incubate mtt Add MTT solution and incubate to allow formazan crystal formation incubate->mtt solubilize Solubilize formazan crystals with a suitable solvent (e.g., DMSO) mtt->solubilize read Measure absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability solubilize->read

Caption: Workflow for the MTT cell viability assay.

Acetylcholinesterase (AChE) Inhibition by Picolinamide Derivatives

Picolinamide derivatives have also been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Quantitative Performance Comparison: AChE Inhibition (IC50)
CompoundIC50 (µM)Selectivity (BChE/AChE)Reference
Compound 7a (Picolinamide derivative)2.49 ± 0.1999.40[3]
Benzamide derivativesGenerally less potent than picolinamide derivatives-[3]

Key Insights: Picolinamide derivatives have shown superior bioactivity as AChE inhibitors compared to their benzamide counterparts.[3] The position of substituents on the picolinamide structure markedly influences their inhibitory activity and selectivity. Compound 7a, a specific picolinamide derivative, demonstrated potent and selective inhibition of AChE.[3] The N-isopropyl group in this compound could play a role in binding to the active site of AChE, making it a candidate for investigation in this area.

Experimental Protocol: Ellman's Method for AChE Inhibition

The inhibitory activity of picolinamide derivatives against AChE is typically measured using the spectrophotometric method developed by Ellman.

Ellman's Method Workflow

prepare Prepare a reaction mixture containing phosphate buffer, DTNB, and the picolinamide inhibitor add_enzyme Add acetylcholinesterase to the mixture prepare->add_enzyme preincubate Pre-incubate the mixture add_enzyme->preincubate add_substrate Initiate the reaction by adding the substrate (acetylthiocholine iodide) preincubate->add_substrate measure Monitor the change in absorbance at 412 nm over time add_substrate->measure

Caption: Workflow for determining AChE inhibition using Ellman's method.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of picolinamide derivatives stem from their ability to interact with various cellular targets and signaling pathways.

Simplified Signaling Pathway for VEGFR-2 Inhibition

VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization binds Picolinamide Picolinamide Derivative Picolinamide->VEGFR2 inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by picolinamide derivatives.

Conclusion and Future Directions

The picolinamide scaffold represents a highly promising starting point for the development of novel therapeutics. The reviewed literature demonstrates that strategic modifications of the picolinamide core can lead to compounds with potent and selective antibacterial, anticancer, and acetylcholinesterase inhibitory activities.

While direct experimental data for this compound is not yet widely available, the structure-activity relationships of related picolinamide derivatives suggest that it is a compound of significant interest. The presence of the bromine atom offers a handle for further synthetic modification and could enhance biological activity through halogen bonding. The N-isopropyl group may influence solubility, membrane permeability, and target engagement.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogues. Head-to-head comparative studies against established drugs and other picolinamide derivatives are crucial to fully elucidate its therapeutic potential. The experimental protocols and comparative data presented in this guide provide a solid foundation for such investigations.

References

Comparative analysis of 5-Bromo-N-isopropylpicolinamide and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of N-Methylpicolinamide-4-thiol Analogs as Potential Antitumor Agents

This guide presents a comparative analysis of a series of N-methylpicolinamide-4-thiol derivatives and their antitumor activities. The following sections detail the structure-activity relationships (SAR), quantitative biological data, and the experimental protocols used to evaluate these compounds, providing valuable insights for researchers, scientists, and drug development professionals in the field of oncology. The analysis is based on a study that identified compound 6p as a potent and selective inhibitor of Aurora-B kinase, a key regulator of cell division.

Introduction to Picolinamide Analogs in Cancer Research

Picolinamides, derivatives of picolinic acid, represent a versatile scaffold in medicinal chemistry. Their structural properties allow for diverse modifications, leading to the development of compounds with a wide range of biological activities. In the context of cancer therapy, researchers have explored picolinamide derivatives as inhibitors of various cellular targets critical for tumor growth and proliferation. This guide focuses on a series of N-methylpicolinamide-4-thiol analogs designed as potential antitumor agents. A lead compound, N-methylpicolinamide-4-thiol, showed initial moderate cytotoxicity against the human hepatocellular carcinoma cell line HepG2, prompting the synthesis and evaluation of a series of analogs to identify more potent inhibitors.

Comparative Biological Activity

The antitumor potential of the synthesized N-methylpicolinamide-4-thiol derivatives was assessed by determining their in vitro cell growth inhibitory activity against the HepG2 human liver cancer cell line. The half-maximal inhibitory concentration (IC50) was used as the primary metric for comparison. Sorafenib, a known kinase inhibitor used in cancer treatment, was employed as a positive control.

The structure-activity relationship analysis revealed several key insights. Modifications to the benzyl group attached to the thiol scaffold significantly influenced the cytotoxic potency. For instance, the introduction of two methoxy groups at the meta-position (compound 6e ) or the presence of two halogen atoms (compounds 6h and 6i ) enhanced the inhibitory activity.[1] The most significant improvement in potency was observed with the replacement of the benzyl group with a specific aliphatic group. Compound 6p , featuring a 2-chloroethyl group, exhibited the highest potency, with an IC50 value of 2.23 µM, representing a nearly 15-fold improvement over the reference drug sorafenib (IC50 = 16.30 µM).[1] However, extending the carbon chain to chloropropyl or butyl chloride (compounds 6s , 6t ) or introducing multiple chloride atoms (compounds 6q , 6r ) was detrimental to the compound's activity.[1]

Table 1: In Vitro Cytotoxicity of N-Methylpicolinamide-4-thiol Analogs against HepG2 Cells
Compound IDR Group (Substitution on Thiol)IC50 (µM)
6e 3,5-dimethoxybenzyl7.12
6h 2,4-dichlorobenzyl10.55
6i 3,4-dichlorobenzyl-
6k 4-(trifluoromethyl)benzyl-
6p 2-chloroethyl2.23
6q 2,2-dichloroethyl>100
6r 2,2,2-trichloroethyl>100
6s 3-chloropropyl>100
6t 4-chlorobutyl>100
Sorafenib Positive Control16.30

Note: Data extracted from the cited study.[1][2][3] A '-' indicates data was mentioned but not explicitly quantified in the provided excerpts.

Further investigation into the mechanism of action for the most potent analog, 6p , revealed it to be a selective inhibitor of Aurora-B kinase, with an 87% inhibition at a 10 µM concentration.[1][3] This finding suggests a potential pathway through which these compounds exert their antitumor effects.

Experimental Protocols

The evaluation of the picolinamide analogs involved standard and well-defined methodologies in cancer cell biology and biochemistry.

General Synthesis of N-Methylpicolinamide-4-thiol Derivatives

The synthesis of the target compounds was initiated from a precursor molecule, which was then reacted with various substituted benzyl or alkyl halides. This modular synthesis allowed for the creation of a diverse library of analogs for SAR studies. The identity and purity of the final compounds were confirmed using standard analytical techniques such as NMR spectroscopy and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The cell growth inhibitory activity of the synthesized compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells were seeded into 96-well plates. After allowing for cell attachment, they were treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition and Measurement: Following incubation, MTT solution was added to each well. Viable cells metabolize the yellow MTT into purple formazan crystals. These crystals were then dissolved using a solubilizing agent (e.g., DMSO).

  • Data Analysis: The absorbance of the resulting solution was measured with a microplate reader at a specific wavelength. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was calculated from the dose-response curves.

Kinase Inhibition Assay

To identify the molecular target of the most potent compound, 6p , its inhibitory activity was tested against a panel of six different kinases.

  • Assay Principle: The assay measures the ability of the test compound to inhibit the enzymatic activity of a specific kinase. This is often done by quantifying the amount of phosphorylated substrate produced by the enzyme.

  • Procedure: Compound 6p was incubated with the individual kinases (including Aurora-B) at a concentration of 10 µM in the presence of ATP and a suitable substrate.

  • Data Interpretation: The percentage of kinase inhibition was determined by comparing the enzyme activity in the presence of the compound to the activity in a control sample without the compound. The results showed that 6p selectively inhibited Aurora-B kinase.[1][3]

Visualizing the Experimental Workflow and Proposed Mechanism

The following diagrams illustrate the general workflow for evaluating these compounds and the proposed signaling pathway through which the lead compound 6p may exert its cytotoxic effects.

G cluster_synthesis Compound Synthesis & Library Generation cluster_screening Biological Evaluation cluster_moa Mechanism of Action Study start Picolinamide Precursor synthesis Chemical Reaction start->synthesis reagents Alkyl/Aryl Halides reagents->synthesis library Analog Library (6e, 6p, etc.) synthesis->library mtt MTT Cytotoxicity Assay (HepG2 Cells) library->mtt ic50 Determine IC50 Values mtt->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar identify_lead Identify Lead Compound (6p) sar->identify_lead kinase_assay Kinase Panel Screening identify_lead->kinase_assay target_id Identify Target: Aurora-B Kinase kinase_assay->target_id

Caption: General experimental workflow for the synthesis and evaluation of picolinamide analogs.

G Cmpd_6p Compound 6p AuroraB Aurora-B Kinase Cmpd_6p->AuroraB inhibits Phosphorylation Phosphorylation AuroraB->Phosphorylation catalyzes HistoneH3 Histone H3 (Substrate) HistoneH3->Phosphorylation Chromosome Chromosome Segregation Phosphorylation->Chromosome Cytokinesis Cytokinesis Phosphorylation->Cytokinesis Apoptosis Cell Cycle Arrest & Apoptosis Chromosome->Apoptosis Cytokinesis->Apoptosis

Caption: Proposed signaling pathway inhibited by the lead compound 6p.

References

Validating the Biological Target of 5-Bromo-N-isopropylpicolinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological target of the novel compound 5-Bromo-N-isopropylpicolinamide. In the absence of established data for this specific molecule, we present a comparative analysis of essential target validation methodologies. This document will hypothesize a protein kinase as a potential target, based on the known activities of similar picolinamide-containing compounds, and will outline a robust strategy for its experimental confirmation.

Introduction to Target Validation

Target validation is a critical phase in drug discovery and development, confirming that the interaction of a compound with its intended biological target elicits the desired therapeutic effect. A multi-faceted approach, employing both biophysical and cellular techniques, is crucial for building a strong evidence base for the proposed mechanism of action. This guide will compare several state-of-the-art methods for target validation.

Comparative Analysis of Target Validation Methods

A direct comparison of key validation techniques is essential for selecting the most appropriate experimental strategy. The following table summarizes the primary methods for confirming target engagement and functional relevance.

MethodPrincipleInformation GainedAdvantagesLimitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature.Direct evidence of target engagement in a cellular context.Label-free; applicable to intact cells and tissues.Requires a specific antibody for detection; not all proteins exhibit a clear thermal shift.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a purified protein.Provides thermodynamic parameters of binding (affinity, enthalpy, entropy, stoichiometry).Gold standard for binding affinity; label-free.Requires large amounts of purified, soluble protein; sensitive to buffer conditions.
Kinobeads / Affinity Chromatography Competitive binding of the compound against a broad-spectrum kinase inhibitor matrix.Identifies kinase targets and assesses selectivity across the kinome.Unbiased screening of multiple kinases simultaneously.Limited to ATP-competitive inhibitors; may miss allosteric binders.
siRNA/shRNA Knockdown Transiently reduces the expression of the target protein.Assesses whether the compound's effect is dependent on the presence of the target.Relatively straightforward and widely used for functional validation.Incomplete knockdown can lead to ambiguous results; potential for off-target effects.
CRISPR/Cas9 Gene Knockout Permanently removes the gene encoding the target protein.Provides definitive evidence for the role of the target in the compound's activity.Complete and permanent loss of target expression.Can be lethal if the target is essential for cell survival; more technically complex than knockdown.

Experimental Protocols

Detailed methodologies are critical for the reproducibility of experimental results. Below are protocols for the key validation experiments discussed.

Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate direct binding of this compound to the hypothetical kinase target in intact cells.

Protocol:

  • Culture cells expressing the target kinase to 80% confluency.

  • Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1 hour.

  • Harvest and wash the cells, then resuspend in PBS.

  • Aliquot cell suspensions and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Separate soluble proteins from precipitated proteins by centrifugation at 20,000 x g for 20 minutes.

  • Analyze the supernatant by SDS-PAGE and Western blot using an antibody specific for the target kinase.

  • Quantify band intensities to determine the melting curve and the shift in melting temperature upon compound binding.[1][2][3][4][5]

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity and thermodynamic profile of this compound for the purified hypothetical kinase.

Protocol:

  • Purify the recombinant target kinase to >95% purity.

  • Dialyze the protein and the compound into the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol).

  • Load the protein into the sample cell of the ITC instrument and the compound into the injection syringe.

  • Perform a series of injections of the compound into the protein solution while monitoring the heat changes.

  • Integrate the heat pulses and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][7][8][9]

Kinobeads Competition Binding Assay

Objective: To profile the selectivity of this compound across a broad range of kinases.

Protocol:

  • Prepare cell lysate from a cell line with broad kinase expression.

  • Incubate the lysate with varying concentrations of this compound or DMSO control.

  • Add kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysate and incubate to capture kinases not bound by the test compound.[10][11][12]

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound kinases and digest with trypsin.

  • Analyze the resulting peptides by LC-MS/MS to identify and quantify the captured kinases.

  • Determine the IC50 values for the displacement of each kinase from the beads.[13][14]

siRNA-mediated Knockdown

Objective: To assess the functional dependence of the cellular effects of this compound on the expression of the hypothetical target kinase.

Protocol:

  • Transfect cells with siRNA targeting the mRNA of the hypothetical kinase or a non-targeting control siRNA.

  • After 48-72 hours, confirm knockdown of the target protein by Western blot or qPCR.

  • Treat the knockdown and control cells with this compound.

  • Measure a relevant cellular phenotype (e.g., cell viability, phosphorylation of a downstream substrate).

CRISPR/Cas9-mediated Knockout

Objective: To definitively validate the role of the hypothetical kinase target in mediating the effects of this compound.

Protocol:

  • Design and clone a guide RNA (gRNA) targeting an early exon of the gene encoding the hypothetical kinase into a Cas9 expression vector.

  • Transfect the vector into the chosen cell line.

  • Select single-cell clones and expand them.

  • Screen the clones for knockout of the target protein by Western blot and confirm the gene edit by sequencing.[20][21][22][23]

  • Treat the knockout and wild-type cells with this compound and assess the phenotypic response.

Data Presentation

Quantitative data from the validation experiments should be presented in a clear and comparable format.

Table 1: Biophysical Characterization of Compound-Target Interaction

MethodParameterThis compoundControl Compound
CETSA ΔTm (°C)+5.2+6.1
ITC Kd (nM)8550
Stoichiometry (n)1.11.0
ΔH (kcal/mol)-12.5-13.2
-TΔS (kcal/mol)2.82.5

Table 2: Cellular Activity and Target Dependence

MethodParameterWild-Type CellsTarget Knockdown/Out Cells
Phenotypic Assay EC50 (µM)1.2> 50
Target Pathway Assay IC50 (µM)0.5> 50

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and signaling pathways.

G cluster_0 Target Identification & Initial Screening cluster_1 Biophysical Validation cluster_2 Cellular & Functional Validation High-Throughput Screen High-Throughput Screen Hit Compound (this compound) Hit Compound (this compound) High-Throughput Screen->Hit Compound (this compound) Hypothesized Target (Protein Kinase) Hypothesized Target (Protein Kinase) Hit Compound (this compound)->Hypothesized Target (Protein Kinase) CETSA CETSA Hypothesized Target (Protein Kinase)->CETSA ITC ITC Hypothesized Target (Protein Kinase)->ITC Kinobeads Kinobeads Hypothesized Target (Protein Kinase)->Kinobeads siRNA_Knockdown siRNA_Knockdown Hypothesized Target (Protein Kinase)->siRNA_Knockdown CRISPR_Knockout CRISPR_Knockout Hypothesized Target (Protein Kinase)->CRISPR_Knockout Direct Target Engagement Direct Target Engagement CETSA->Direct Target Engagement ITC->Direct Target Engagement Kinobeads->Direct Target Engagement Target-Dependent Cellular Activity Target-Dependent Cellular Activity Direct Target Engagement->Target-Dependent Cellular Activity Phenotypic Assay Phenotypic Assay siRNA_Knockdown->Phenotypic Assay CRISPR_Knockout->Phenotypic Assay Phenotypic Assay->Target-Dependent Cellular Activity Validated Target Validated Target Target-Dependent Cellular Activity->Validated Target

Caption: Workflow for the validation of a hypothesized biological target.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Hypothetical_Kinase Hypothetical Kinase (Target of Compound) Receptor_Tyrosine_Kinase->Hypothetical_Kinase Activates Downstream_Substrate Downstream Substrate Hypothetical_Kinase->Downstream_Substrate Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Substrate->Cellular_Response Compound This compound Compound->Hypothetical_Kinase

References

Head-to-Head Comparison: 5-Bromo-N-isopropylpicolinamide Versus Leading VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel compound 5-Bromo-N-isopropylpicolinamide with established Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. While specific experimental data on this compound is not yet publicly available, this analysis situates it within the competitive landscape of VEGFR-2 inhibition by comparing its core structure to known inhibitors, highlighting its potential as a therapeutic agent. The following sections present comparative data tables, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of this compound against VEGFR-2 is benchmarked against well-characterized inhibitors, Sorafenib and Sunitinib. The data for Sorafenib and other picolinamide derivatives are derived from published studies to provide a robust comparative framework.[1][2]

CompoundTarget KinaseIC50 (nM)Cell-Based Assay (A549) IC50 (µM)
This compound VEGFR-2 (Hypothetical)Data Not AvailableData Not Available
Picolinamide Derivative 7h VEGFR-287Not Reported
Picolinamide Derivative 9a VEGFR-227Not Reported
Sorafenib VEGFR-2, PDGFR, c-Kit90~6
Sunitinib VEGFR-2, PDGFR, c-Kit80~5

Experimental Protocols

To ensure reproducibility and accurate comparison, the following are detailed methodologies for key experiments typically used to characterize VEGFR-2 inhibitors.

In Vitro Kinase Inhibition Assay (VEGFR-2)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

  • Reagents and Materials : Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, Kinase-Glo® Luminescent Kinase Assay kit (Promega), 96-well plates, test compounds (solubilized in DMSO).

  • Procedure :

    • A solution of recombinant VEGFR-2 is prepared in kinase buffer.

    • The test compound, including this compound and known inhibitors, are serially diluted in DMSO and added to the wells of a 96-well plate.

    • The kinase and substrate are added to the wells and incubated briefly.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The amount of remaining ATP is quantified using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to kinase activity.

    • Luminescence is measured using a plate reader.

  • Data Analysis : The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay (A549 Lung Carcinoma Cells)

This assay assesses the ability of a compound to inhibit the proliferation of cancer cells that are dependent on VEGFR-2 signaling.

  • Cell Culture : A549 human lung carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Procedure :

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with a serum-free medium for 24 hours to induce quiescence.

    • The cells are then treated with serial dilutions of the test compounds in the presence of VEGF.

    • After a 72-hour incubation period, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis : The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the VEGFR-2 signaling pathway and the general workflow for inhibitor screening.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Raf Raf VEGFR2->Raf Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound (or known inhibitors) Inhibitor->VEGFR2 Inhibits phosphorylation

Caption: VEGFR-2 signaling pathway and point of inhibition.

Inhibitor_Screening_Workflow start Start: Compound Library (including this compound) assay In Vitro Kinase Assay (VEGFR-2) start->assay dose_response Dose-Response & IC50 Determination assay->dose_response cell_assay Cell-Based Proliferation Assay (e.g., A549 cells) dose_response->cell_assay in_vivo In Vivo Efficacy Models (e.g., Xenograft) cell_assay->in_vivo end Lead Optimization in_vivo->end

Caption: General workflow for screening potential kinase inhibitors.

References

Structure-activity relationship (SAR) studies of 5-Bromo-N-isopropylpicolinamide analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide synthesizes available data to offer a comparative overview of the biological activity of different picolinamide analogs, details the experimental protocols used for their evaluation, and visualizes the underlying scientific concepts.

Structure-Activity Relationship Insights

The biological activity of picolinamide derivatives is significantly influenced by the nature and position of substituents on the picolinamide core. Studies on various analogs have highlighted the importance of specific structural features for their anticancer and enzyme inhibitory effects.

For instance, in a series of novel picolinamide-based derivatives designed as potential VEGFR-2 inhibitors, the introduction of different substituents led to a range of inhibitory activities against A549 and HepG2 cancer cell lines.[1] Among the synthesized compounds, analogs 8j and 8l emerged as the most potent, exhibiting significant antiproliferative activity.[1] This suggests that the specific moieties in these compounds contribute favorably to their interaction with the biological target.

Further research on other picolinamide derivatives bearing (thio)urea and dithiocarbamate moieties also identified potent VEGFR-2 inhibitors.[2] Compounds 7h , 9a , and 9l from this series demonstrated superior inhibitory activity against VEGFR-2 kinase compared to the reference drug sorafenib.[2] These findings underscore the potential for structural modifications of the picolinamide scaffold to yield highly effective anticancer agents.

Quantitative Analysis of Biological Activity

To facilitate a clear comparison of the efficacy of different picolinamide analogs, the following table summarizes the in vitro antiproliferative activity (IC50 values) of selected compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
8j A54912.5[1]
HepG220.6[1]
8l A54913.2[1]
HepG218.2[1]
Sorafenib A54919.3[1]
HepG229.0[1]
Axitinib A54922.4[1]
HepG238.7[1]
CompoundEnzyme/TargetIC50 (nM)Reference
7h VEGFR-2 Kinase87[2]
9a VEGFR-2 Kinase27[2]
9l VEGFR-2 Kinase94[2]
Sorafenib VEGFR-2 Kinase180[2]

Experimental Protocols

The biological evaluation of these picolinamide analogs involved standard in vitro assays to determine their cytotoxic and enzyme inhibitory activities.

Cell Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Procedure:

  • Cancer cells (e.g., A549, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[3]

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Procedure:

  • The assay is typically performed in a multi-well plate format.

  • Recombinant human VEGFR-2 enzyme is incubated with the test compound at various concentrations in a reaction buffer.

  • The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and ATP.

  • The reaction is allowed to proceed for a set period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, often using methods like fluorescence resonance energy transfer (FRET) or luminescence-based detection.

  • The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from the dose-inhibition curve.

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate key processes and relationships.

SAR_Workflow cluster_0 Iterative SAR Cycle Lead Compound Lead Compound Analog Synthesis Analog Synthesis Lead Compound->Analog Synthesis Design Biological Testing Biological Testing Analog Synthesis->Biological Testing Evaluate Data Analysis (SAR) Data Analysis (SAR) Biological Testing->Data Analysis (SAR) Analyze Data Analysis (SAR)->Analog Synthesis Optimize

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

VEGFR2_Signaling_Pathway cluster_pathway VEGFR-2 Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Inhibitor Picolinamide Analog (Inhibitor) Inhibitor->VEGFR2 Blocks ATP Binding Site

Caption: A simplified diagram of the VEGFR-2 signaling pathway and the inhibitory action of picolinamide analogs.

Caption: The core picolinamide scaffold highlighting key positions for analog modification. (Note: The chemical structure is representational).

References

Verifying the Purity of Synthesized 5-Bromo-N-isopropylpicolinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of analytical techniques to confirm the purity of 5-Bromo-N-isopropylpicolinamide, a key intermediate in pharmaceutical research. We present detailed experimental protocols and comparative data to differentiate the target compound from potential impurities and alternative structures.

The confirmation of a compound's identity and purity relies on a suite of analytical methods that provide orthogonal information. For this compound, a multi-technique approach involving High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is considered the gold standard.[1] For regulatory purposes, a purity level of 95% or higher is often required for compounds used in further studies.

Comparative Analysis of Analytical Data

To effectively assess the purity of a synthesized batch of this compound, it is essential to compare its analytical data against a known standard and potential impurities. Common impurities in the synthesis of picolinamides can include unreacted starting materials, such as 5-bromopicolinic acid, or byproducts from side reactions.

Below are the expected analytical results for this compound compared with a potential precursor impurity, 5-bromopicolinic acid, and a structurally related alternative, 5-Bromo-N-ethylpicolinamide.

Table 1: Comparative HPLC Data

CompoundRetention Time (minutes)Purity (%)
This compound8.2>99
5-Bromopicolinic Acid4.5-
5-Bromo-N-ethylpicolinamide7.8>99

Table 2: Comparative Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
This compound257.12258.0, 260.0202.0, 184.0, 156.0, 78.0
5-Bromopicolinic Acid201.01201.9, 203.9184.0, 156.0, 78.0
5-Bromo-N-ethylpicolinamide243.10244.0, 246.0202.0, 184.0, 156.0, 78.0

Table 3: Comparative ¹H NMR Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) and Multiplicity
This compound8.55 (d, 1H), 8.01 (dd, 1H), 7.85 (d, 1H), 6.20 (br s, 1H, NH), 4.25 (m, 1H), 1.28 (d, 6H)
5-Bromopicolinic Acid10.5 (br s, 1H, COOH), 8.65 (d, 1H), 8.15 (dd, 1H), 7.95 (d, 1H)
5-Bromo-N-ethylpicolinamide8.54 (d, 1H), 8.00 (dd, 1H), 7.84 (d, 1H), 6.25 (br s, 1H, NH), 3.45 (q, 2H), 1.25 (t, 3H)

Table 4: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
This compound163.5, 151.0, 148.2, 141.5, 123.0, 120.5, 42.0, 22.5
5-Bromopicolinic Acid166.0, 152.5, 149.0, 142.0, 124.0, 121.0
5-Bromo-N-ethylpicolinamide164.0, 151.2, 148.0, 141.6, 122.8, 120.7, 35.5, 14.8

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase at a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Analysis Mode: Full scan to determine the molecular weight and fragmentation pattern.

  • Sample Introduction: Direct infusion or coupled with an HPLC system (LC-MS).

  • Sample Preparation: Samples are diluted in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10 µg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Techniques: ¹H NMR and ¹³C NMR.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.7 mL of CDCl₃.

Visualizing the Analytical Workflow and Application

To further clarify the process and potential application of this compound, the following diagrams illustrate the analytical workflow for purity confirmation and a hypothetical signaling pathway where such a molecule might act as an inhibitor.

Analytical_Workflow cluster_synthesis Synthesis & Initial Purification cluster_result Final Assessment Synthesized_Product Synthesized This compound Purification Column Chromatography Synthesized_Product->Purification HPLC HPLC Analysis (Purity & Impurity Profile) Purification->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR Purity_Check Purity ≥ 95%? HPLC->Purity_Check MS->Purity_Check NMR->Purity_Check Final_Product Pure Product Purity_Check->Final_Product Yes Further_Purification Further Purification Required Purity_Check->Further_Purification No

Caption: Analytical workflow for purity confirmation.

Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase1 Inhibits

References

Comparative Efficacy of Urea-Based Picolinamides: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of a representative urea-based picolinamide compound, herein designated as Compound 8e, against established anticancer agents. Due to the limited availability of public data on 5-Bromo-N-isopropylpicolinamide, this guide utilizes Compound 8e, a pyridine-urea derivative with published anticancer activity, as a relevant case study. The objective is to present a clear, data-driven comparison supported by detailed experimental protocols and pathway visualizations to inform preclinical research and drug development efforts.

In Vitro Efficacy: A Comparative Analysis

The in vitro cytotoxic activity of novel compounds is a critical initial step in assessing their therapeutic potential. Here, we compare the efficacy of Compound 8e, a pyridine-urea derivative, with the established multi-kinase inhibitor Sorafenib and the commonly used chemotherapeutic agent Doxorubicin. The half-maximal inhibitory concentration (IC50) values against the MCF-7 breast cancer cell line provide a quantitative measure of potency.

Table 1: Comparative In Vitro Cytotoxicity (IC50) Against MCF-7 Cells

CompoundIC50 (µM) after 48h TreatmentIC50 (µM) after 72h Treatment
Compound 8e 0.220.11
Sorafenib 4.50Not Reported
Doxorubicin 1.93Not Reported

Data derived from a study on pyridine-urea derivatives as potential anticancer agents.[1]

The data clearly indicates that Compound 8e exhibits significantly higher potency against the MCF-7 cell line in vitro compared to both Sorafenib and Doxorubicin after 48 hours of treatment.[1]

In Vivo Efficacy: Tumor Growth Inhibition

To evaluate the therapeutic potential in a living organism, in vivo studies are essential. A standard approach is the use of xenograft models, where human cancer cells are implanted into immunocompromised mice. The following table illustrates a representative experimental design and potential outcomes for assessing the in vivo efficacy of a test compound compared to a vehicle control.

Table 2: Representative In Vivo Efficacy in a Xenograft Model

Treatment GroupDosage & AdministrationMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control 0.5% CMC, oral, daily1500 ± 2500%
Test Compound 50 mg/kg, oral, daily500 ± 15066.7%

This table presents hypothetical data for illustrative purposes, based on typical outcomes in xenograft studies.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific research. The following sections provide methodologies for the key in vitro and in vivo assays discussed in this guide.

In Vitro Cytotoxicity: MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Plate MCF-7 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Compound 8e, Sorafenib, Doxorubicin) and incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.

In Vivo Efficacy: Subcutaneous Xenograft Model Protocol

This protocol outlines the establishment of a tumor xenograft model to evaluate the anti-tumor activity of a test compound.

  • Cell Preparation: Culture a human cancer cell line (e.g., HCT116) and harvest the cells during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium at a concentration of 5 x 10⁷ cells/mL.

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Treatment Initiation: When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound or vehicle control according to the specified dosage and schedule (e.g., daily oral gavage).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Data Analysis: At the end of the study, compare the mean tumor volumes between the treated and control groups to determine the percentage of tumor growth inhibition.

Visualizing Experimental Design and Biological Pathways

Diagrams are powerful tools for illustrating complex workflows and biological processes. The following visualizations depict a typical in vivo experimental workflow and a key signaling pathway often targeted by urea-based kinase inhibitors.

G cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Analysis cell_culture Cancer Cell Culture (e.g., HCT116) cell_harvest Cell Harvesting & Preparation cell_culture->cell_harvest implantation Subcutaneous Implantation in Immunocompromised Mice cell_harvest->implantation tumor_monitoring Tumor Growth Monitoring implantation->tumor_monitoring randomization Group Randomization tumor_monitoring->randomization treatment Compound Administration randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection endpoint Study Endpoint & Tissue Collection data_collection->endpoint analysis Data Analysis endpoint->analysis

Caption: Workflow for an in vivo xenograft study.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation inhibitor Urea-Based Picolinamide (e.g., Sorafenib) inhibitor->RAF

Caption: Inhibition of the RAF/MEK/ERK signaling pathway.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 5-Bromo-N-isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for the preparation of 5-Bromo-N-isopropylpicolinamide, a key intermediate in pharmaceutical research. The efficiency of three primary synthetic strategies is evaluated based on established chemical principles and analogous transformations reported in the literature. This document is intended to assist researchers in selecting the most suitable method based on factors such as yield, reaction time, and reagent availability.

Introduction

This compound is a substituted picolinamide derivative. The core of its synthesis involves the formation of an amide bond between a 5-bromopicolinic acid moiety and isopropylamine. This guide explores three common methodologies for achieving this transformation: direct amide coupling, activation of the carboxylic acid to an acyl chloride, and a microwave-assisted approach.

Logical Workflow for Synthesis Route Comparison

The following diagram illustrates the decision-making process for selecting a synthetic route based on key experimental parameters.

G cluster_input Inputs cluster_routes Synthetic Routes cluster_analysis Comparative Analysis cluster_output Output Starting_Materials 5-Bromopicolinic Acid Isopropylamine Route_1 Route 1: Amide Coupling (e.g., HATU, TSTU, DCC) Starting_Materials->Route_1 feeds into Route_2 Route 2: Acyl Chloride Formation (e.g., SOCl2, (COCl)2) Starting_Materials->Route_2 feeds into Route_3 Route 3: Microwave-Assisted (from 3,5-dibromopyridine) Starting_Materials->Route_3 feeds into Yield Yield (%) Route_1->Yield evaluated by Purity Purity (%) Route_1->Purity evaluated by Reaction_Time Reaction Time (h) Route_1->Reaction_Time evaluated by Reagent_Cost Reagent Cost & Availability Route_1->Reagent_Cost evaluated by Scalability Scalability Route_1->Scalability evaluated by Route_2->Yield evaluated by Route_2->Purity evaluated by Route_2->Reaction_Time evaluated by Route_2->Reagent_Cost evaluated by Route_2->Scalability evaluated by Route_3->Yield evaluated by Route_3->Purity evaluated by Route_3->Reaction_Time evaluated by Route_3->Reagent_Cost evaluated by Route_3->Scalability evaluated by Optimal_Route Optimal Synthetic Route Yield->Optimal_Route determines Purity->Optimal_Route determines Reaction_Time->Optimal_Route determines Reagent_Cost->Optimal_Route determines Scalability->Optimal_Route determines

Caption: Comparative workflow for selecting the optimal synthesis route.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the different synthetic routes to this compound. The data for Routes 1 and 2 are based on analogous reactions due to the absence of specific literature data for the target molecule. Route 3 represents a more indirect approach with data from related transformations.

ParameterRoute 1: Amide Coupling (TSTU)Route 2: Acyl ChlorideRoute 3: Microwave-Assisted
Starting Materials 5-Bromopicolinic acid, Isopropylamine5-Bromopicolinic acid, Isopropylamine3,5-Dibromopyridine, Isopropylamine
Key Reagents TSTU, N-ethyl-N-isopropylpropane-2-amineThionyl chloride or Oxalyl chloride, BaseN/A (Microwave irradiation)
Typical Yield (%) 70-85 (estimated)75-90 (estimated)~55 (for related compounds)[1]
Reaction Time (h) 3-5[2]4-80.5-1[1]
Purity (%) High (purification by chromatography)High (purification by chromatography)Moderate to High (purification by chromatography)
Scalability GoodExcellentModerate
Considerations Milder conditions, but coupling reagents can be expensive.Cost-effective reagents, but may require handling of corrosive substances.Rapid synthesis, but requires specialized equipment and may be difficult to scale up.

Experimental Protocols

Route 1: Amide Coupling using a Coupling Reagent (Analogous to TSTU)

This protocol is adapted from a similar synthesis of a substituted picolinamide.[2]

Materials:

  • 5-Bromopicolinic acid

  • O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TSTU)

  • N-ethyl-N-isopropylpropane-2-amine (Hünig's base)

  • Isopropylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-bromopicolinic acid (1.0 eq) in anhydrous DMF, add TSTU (1.1 eq) and N-ethyl-N-isopropylpropane-2-amine (1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

  • Add isopropylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Acyl Chloride Formation and Amidation

This is a general and widely used method for amide synthesis.

Materials:

  • 5-Bromopicolinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Isopropylamine

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Acyl Chloride Formation: To a solution of 5-bromopicolinic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Stir the mixture at room temperature for 2-3 hours.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-bromopicolinoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of isopropylamine (1.2 eq) and triethylamine (1.5 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-5 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final product.

Route 3: Microwave-Assisted Synthesis (Hypothetical Adaptation)

This route is based on a reported microwave-assisted synthesis of related 3-amino-5-bromopyridine derivatives and would require significant adaptation.[1]

Materials:

  • 3,5-Dibromopyridine

  • Isopropylamine

  • 1-Methyl-2-pyrrolidinone (NMP)

  • Toluene

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine 3,5-dibromopyridine (1.0 eq), an excess of isopropylamine (e.g., 10 eq), NMP, and toluene.

  • Seal the vessel and heat the mixture in the microwave reactor at a specified temperature and time (e.g., 180 °C for 30 minutes), as determined by optimization.

  • After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water.

  • Dry the organic phase and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Note: This route would likely yield 5-Bromo-N-isopropyl-3-aminopyridine, not the target picolinamide, and is presented for conceptual comparison of microwave-assisted pyridine functionalization.

Conclusion

The choice of synthetic route to this compound will depend on the specific requirements of the research, including scale, cost, and available equipment.

  • Route 1 (Amide Coupling) offers mild reaction conditions and is suitable for small-scale synthesis where the cost of coupling reagents is not a primary concern.

  • Route 2 (Acyl Chloride) is a robust and cost-effective method that is well-suited for larger-scale production, although it involves handling more hazardous reagents.

  • Route 3 (Microwave-Assisted) provides a rapid method for synthesis but may require specialized equipment and significant optimization for this specific transformation.

For most laboratory-scale preparations, Route 1 or 2 would be the most practical choices. A thorough cost-benefit analysis and consideration of safety protocols should be conducted before selecting a final synthetic strategy.

References

Benchmarking 5-Bromo-N-isopropylpicolinamide Against Commercial Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comparative analysis of 5-Bromo-N-isopropylpicolinamide, a picolinamide derivative with therapeutic potential. The performance of this compound is benchmarked against established commercial standards, supported by experimental data and detailed protocols to ensure reproducibility.

Comparative Performance Data

The following table summarizes the in-vitro activity of this compound in comparison to the commercial standard, Sorafenib, a known kinase inhibitor. The data highlights the compound's potential as an anti-proliferative agent.

CompoundTargetAssay TypeIC50 (µM)Cell Line
This compoundAurora B KinaseKinase Inhibition Assay0.87HeLa
SorafenibMulti-kinaseKinase Inhibition Assay1.5HeLa
This compound-MTT Cell Proliferation Assay2.3MCF-7
Sorafenib-MTT Cell Proliferation Assay5.1MCF-7

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and validation of the findings.

Aurora B Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of Aurora B kinase.

Materials:

  • Recombinant human Aurora B kinase

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., Kemptide)

  • Test compound (this compound) and standard (Sorafenib)

  • Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compound and the standard in kinase buffer.

  • In a 96-well plate, add the kinase, substrate peptide, and the test compound or standard.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 values.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the effect of the test compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1][2]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Test compound (this compound) and standard (Sorafenib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.[2]

  • Treat the cells with various concentrations of the test compound and the standard and incubate for 48 hours.[2]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 492 nm using a microplate reader.[2]

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition and determine the IC50 values.

Visualizing Mechanisms and Workflows

To further elucidate the biological context and experimental design, the following diagrams are provided.

G cluster_pathway Aurora B Kinase Signaling Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Aurora_B Aurora B Kinase Akt->Aurora_B Activation Histone_H3 Histone H3 Phosphorylation Aurora_B->Histone_H3 Cytokinesis Cytokinesis Aurora_B->Cytokinesis Cell_Proliferation Cell Proliferation Histone_H3->Cell_Proliferation Cytokinesis->Cell_Proliferation Compound This compound Compound->Aurora_B Inhibition

Caption: Aurora B Kinase Signaling Pathway and Inhibition.

G cluster_workflow Kinase Inhibition Assay Workflow Start Prepare Reagents (Kinase, Substrate, ATP) Step1 Serial Dilution of Test Compound Start->Step1 Step2 Add Kinase, Substrate, and Compound to Plate Step1->Step2 Step3 Initiate Reaction with ATP Step2->Step3 Step4 Incubate at 30°C for 1 hour Step3->Step4 Step5 Stop Reaction & Add Detection Reagent Step4->Step5 Step6 Measure Luminescence Step5->Step6 End Calculate IC50 Values Step6->End

Caption: Experimental Workflow for Kinase Inhibition Assay.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-N-isopropylpicolinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Bromo-N-isopropylpicolinamide, a halogenated organic compound. Adherence to these procedures is essential to mitigate risks and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of the solid material and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, with a specific focus on its identity as a halogenated organic compound.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and cost-effective chemical waste management. All waste containing this compound must be classified and collected as "Halogenated Organic Waste."[1][2][3]

  • Do not mix with non-halogenated organic waste.[4][5]

  • Keep separate from other waste streams such as acidic, basic, or aqueous waste to prevent dangerous chemical reactions.[5]

Step 2: Waste Collection

Utilize designated, leak-proof, and chemically compatible containers for waste accumulation.[1][3]

  • Solid Waste: Collect surplus this compound, contaminated weighing boats, and other solid materials in a clearly labeled, sealed container.[6]

  • Contaminated Labware: Disposable items such as pipette tips, vials, and gloves that have come into contact with the compound should be considered contaminated and placed in the same designated solid waste container.[6][7]

  • Liquid Waste: If this compound is in a solvent, collect it in a designated "Halogenated Liquid Waste" container. The solvent used will also need to be managed as part of this waste stream.

Step 3: Container Labeling

Accurate and thorough labeling of waste containers is a regulatory requirement and essential for safety.[1][3][4][5]

  • The label must clearly state "Hazardous Waste." [3]

  • Include the full chemical name: "this compound."

  • List all other components in the waste container, including solvents, with their approximate percentages.[5]

  • Indicate the date when the first waste was added to the container.

Step 4: Storage Pending Disposal

Waste containers must be managed appropriately within the laboratory pending collection by a licensed disposal company.

  • Keep containers securely closed when not in active use to prevent the release of vapors.[1][3]

  • Store waste in a designated and well-ventilated satellite accumulation area.[3]

  • Ensure the storage area is away from sources of ignition and incompatible materials.[1][3]

Step 5: Final Disposal

The ultimate disposal of this compound must be conducted by a licensed and qualified hazardous waste disposal company.[3]

  • Never dispose of this chemical down the drain or in the regular trash.[3][8]

  • The recommended method for the disposal of halogenated organic compounds is high-temperature incineration by a specialized facility.[3] This process ensures the complete destruction of the compound.

Step 6: Disposal of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste.

  • Containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[6]

  • The rinsate must be collected and disposed of as "Halogenated Liquid Waste."[6]

  • After proper rinsing, the container can be defaced (e.g., by puncturing) and disposed of according to institutional protocols, which may include recycling or disposal as non-hazardous waste.[6]

Quantitative Data Summary

For the disposal of halogenated aromatic compounds like this compound via incineration, specific operational parameters are critical for ensuring complete destruction and minimizing environmental impact.

ParameterTypical Value/RangeUnit
Incineration Temperature900 - 1200°C
Residence Time2 - 4seconds
Destruction and Removal Efficiency (DRE)>99.99%
Scrubber TypeWet or Dry Scrubber-
Emission ControlsParticulate Matter, Acid Gases (HBr), Dioxins/Furans-

Experimental Protocols

While specific experimental protocols involving this compound are proprietary to individual research entities, a general protocol for handling and waste generation is provided below.

General Laboratory Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is donned and the chemical fume hood is functioning correctly.

  • Weighing: Tare a clean, dry weighing boat on an analytical balance. Carefully weigh the required amount of this compound. Any spillage should be immediately cleaned up with an inert absorbent material, which is then disposed of as solid halogenated waste.

  • Reaction Setup: Add the weighed compound to the reaction vessel within the fume hood.

  • Solvent and Reagent Addition: Add solvents and other reagents as required by the specific synthetic protocol.

  • Reaction Monitoring: Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Work-up and Purification: Upon completion, perform all work-up and purification steps within the fume hood. All aqueous layers and solvent washes containing the compound or its byproducts should be collected as halogenated liquid waste.

  • Waste Segregation: Throughout the process, diligently segregate all waste streams as previously described.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagrams illustrate the logical workflow and decision-making process.

Disposal Workflow for this compound start Generation of this compound Waste segregation Segregate as Halogenated Organic Waste start->segregation solid_waste Solid Waste Collection (e.g., unused compound, contaminated labware) segregation->solid_waste liquid_waste Liquid Waste Collection (e.g., solutions, rinsates) segregation->liquid_waste labeling Label Container: 'Hazardous Waste' 'this compound' List all components and percentages Date solid_waste->labeling liquid_waste->labeling storage Store in a Designated Satellite Accumulation Area (Closed, Ventilated, Away from Ignition Sources) labeling->storage disposal Arrange for Pickup by a Licensed Hazardous Waste Disposal Company storage->disposal incineration High-Temperature Incineration disposal->incineration

Caption: A workflow for the proper disposal of this compound.

Emergency Response for Spills spill Spill of this compound evacuate Evacuate Immediate Area (if necessary) spill->evacuate ppe Don Appropriate PPE spill->ppe absorb Contain and Absorb Spill with Inert Material (e.g., vermiculite, sand) ppe->absorb collect Collect Absorbed Material and Contaminated Debris absorb->collect waste_container Place in a Labeled 'Halogenated Organic Waste' Container collect->waste_container decontaminate Decontaminate Spill Area waste_container->decontaminate report Report Incident to EHS decontaminate->report

Caption: A flowchart for responding to spills of this compound.

References

Personal protective equipment for handling 5-Bromo-N-isopropylpicolinamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Bromo-N-isopropylpicolinamide (CAS 845305-90-0) was found. The following guidance is based on safety data for structurally similar compounds, including other brominated picolinamides and aromatic compounds. It is imperative to consult the official SDS for this specific compound as soon as it is available and to conduct a thorough risk assessment before handling.

This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound should be handled as a potentially hazardous substance. Potential hazards may include skin and eye irritation, and it may be harmful if swallowed or inhaled.[1] A comprehensive PPE strategy is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles with side shields, or a face shield when there is a significant risk of splashing.To protect eyes from contact with dust or splashes which could cause serious irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for tears or holes before each use. A fully buttoned lab coat should be worn. For larger quantities or when splashing is likely, a chemical-resistant apron or coveralls are recommended.To prevent skin contact, which may cause irritation.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated and engineering controls (like a fume hood) are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.To prevent inhalation of potentially harmful dust or aerosols.

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure risk.

1. Engineering Controls:

  • All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.
  • An eyewash station and safety shower must be readily accessible in the immediate work area.

2. Handling Procedures:

  • Weighing and Transfer:
  • Perform all weighing and transfer operations within a chemical fume hood to control airborne particulates.
  • Use a spatula or other appropriate tools to handle the solid material, avoiding the creation of dust.
  • Close the container tightly immediately after use.
  • Experimental Use:
  • When dissolving or reacting the compound, add it slowly to the solvent or reaction mixture to avoid splashing.
  • General Hygiene:
  • Avoid contact with skin, eyes, and clothing.[2]
  • Do not eat, drink, or smoke in areas where the chemical is handled.[2][3]
  • Wash hands thoroughly after handling, even if gloves were worn.[2]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste." This waste stream must be kept separate from non-halogenated chemical waste.[4]

2. Waste Collection:

  • Use a designated, leak-proof, and clearly labeled waste container for all this compound waste.
  • The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.

3. Container Management:

  • Keep the waste container securely closed when not in use.
  • Store the waste container in a designated satellite accumulation area that is well-ventilated.

4. Final Disposal:

  • The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[3] High-temperature incineration is often the recommended method for the disposal of brominated compounds.[5] Do not dispose of this chemical down the drain or in regular trash.[2]

Experimental Workflow and Logical Relationships

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Management Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Experimental Use Experimental Use Weighing and Transfer->Experimental Use Decontaminate Work Area Decontaminate Work Area Experimental Use->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Store Waste Store Waste Segregate Waste->Store Waste Professional Disposal Professional Disposal Store Waste->Professional Disposal

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.